molecular formula C7H6FNO2 B13031809 4-Fluoro-6-methoxynicotinaldehyde

4-Fluoro-6-methoxynicotinaldehyde

Cat. No.: B13031809
M. Wt: 155.13 g/mol
InChI Key: WPEFYVQKRFPQCM-UHFFFAOYSA-N
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Description

4-Fluoro-6-methoxynicotinaldehyde is a useful research compound. Its molecular formula is C7H6FNO2 and its molecular weight is 155.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Fluoro-6-methoxynicotinaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-6-methoxynicotinaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6FNO2

Molecular Weight

155.13 g/mol

IUPAC Name

4-fluoro-6-methoxypyridine-3-carbaldehyde

InChI

InChI=1S/C7H6FNO2/c1-11-7-2-6(8)5(4-10)3-9-7/h2-4H,1H3

InChI Key

WPEFYVQKRFPQCM-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C(=C1)F)C=O

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 4-Fluoro-6-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-Fluoro-6-methoxynicotinaldehyde , a highly specialized pyridine scaffold used in the design of kinase inhibitors and GPCR modulators.

Part 1: Chemical Identity & Strategic Value

4-Fluoro-6-methoxynicotinaldehyde (CAS: 1289210-36-1) is a trisubstituted pyridine derivative characterized by a unique "push-pull" electronic architecture. It serves as a critical building block in medicinal chemistry, particularly for Fragment-Based Drug Discovery (FBDD), where its orthogonal reactive handles allow for the rapid generation of diverse libraries.

Core Chemical Data[1][2][3][4]
PropertySpecification
CAS Number 1289210-36-1
IUPAC Name 4-Fluoro-6-methoxypyridine-3-carbaldehyde
Molecular Formula C₇H₆FNO₂
Molecular Weight 155.13 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, EtOAc, DMSO; Sparingly soluble in water
pKa (Predicted) ~2.5 (Pyridine nitrogen)
LogP (Predicted) 1.2 – 1.5
Structural Analysis & Electronic Effects

The molecule features three distinct functional zones that define its reactivity profile:

  • C3-Aldehyde (Electrophile): A versatile handle for carbon-carbon or carbon-nitrogen bond formation (e.g., reductive amination, Knoevenagel condensation). The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of this carbonyl group.

  • C4-Fluorine (Leaving Group): Positioned para to the pyridine nitrogen and ortho to the electron-withdrawing aldehyde, this fluorine atom is highly activated for Nucleophilic Aromatic Substitution (S_NAr) . It acts as a "placeholder" that can be displaced by amines or alkoxides late in the synthetic sequence.

  • C6-Methoxy (Donor/Blocking Group): Provides electron density via resonance (+M effect) to the pyridine ring, modulating the reactivity of the C4 position. It also blocks the C6 position from metabolic oxidation (e.g., by aldehyde oxidase).

Part 2: Synthesis & Production

Synthesizing 4-Fluoro-6-methoxynicotinaldehyde presents a regioselectivity challenge. Direct nucleophilic fluorination or methoxylation of 4,6-dihalopyridines often yields the undesired isomer (4-methoxy-6-halo) due to the higher reactivity of the C4 position toward alkoxides.

The "High-Fidelity" Synthetic Route

To ensure the correct placement of substituents, a Balz-Schiemann approach starting from the 4-amino precursor is the industry standard for high-purity production.

Workflow Diagram

Synthesis Start Methyl 4-amino-6-methoxynicotinate (Precursor) Step1 Diazotization (NaNO2, HBF4) Start->Step1 Inter Diazonium Salt (Intermediate) Step1->Inter Step2 Thermal Decomposition (Balz-Schiemann) Inter->Step2 Prod1 Methyl 4-fluoro-6-methoxynicotinate Step2->Prod1 Step3 Reduction (DIBAL-H, -78°C) Prod1->Step3 Final 4-Fluoro-6-methoxynicotinaldehyde (Target) Step3->Final

Caption: Step-wise synthesis ensuring regioselective installation of the C4-Fluorine atom.

Detailed Protocol
Step 1: Fluorination (The Balz-Schiemann Reaction)
  • Reagents: Methyl 4-amino-6-methoxynicotinate, Sodium Nitrite (

    
    ), Tetrafluoroboric acid (
    
    
    
    ) or HF-Pyridine.
  • Procedure:

    • Dissolve the amine in

      
       (48% aq) at 0°C.
      
    • Add aqueous

      
       dropwise, maintaining temperature <5°C to form the diazonium salt.
      
    • Stir for 30 mins, then heat the mixture (or isolated salt) to 60-80°C to induce

      
       evolution and C-F bond formation.
      
    • Critical Control: Isolate the intermediate ester immediately to prevent hydrolysis.

  • Why this works: This method bypasses the regioselectivity issues of S_NAr by fixing the nitrogen at C4 before converting it to fluorine.

Step 2: Selective Reduction
  • Reagents: Diisobutylaluminum hydride (DIBAL-H), Toluene/DCM.

  • Procedure:

    • Cool solution of Methyl 4-fluoro-6-methoxynicotinate in anhydrous DCM to -78°C.

    • Add DIBAL-H (1.1 eq) slowly to prevent over-reduction to the alcohol.

    • Quench with Rochelle's salt (Sodium potassium tartrate) to break the aluminum emulsion.

    • Purify via silica flash chromatography (Hexane/EtOAc).

Part 3: Reactivity Profile & Applications

The value of 4-Fluoro-6-methoxynicotinaldehyde lies in its ability to undergo orthogonal functionalization .

Nucleophilic Aromatic Substitution (S_NAr)

The C4-Fluorine is highly labile due to the electron-withdrawing influence of the adjacent C3-Aldehyde and the pyridine nitrogen.

  • Reaction: Displacement by primary/secondary amines, thiols, or alkoxides.

  • Condition: Mild base (

    
     or DIPEA), polar solvent (DMF/DMSO), room temperature to 60°C.
    
  • Application: This allows the "late-stage" introduction of complex amines (e.g., piperazines, morpholines) to tune solubility and potency in drug candidates.

Aldehyde Condensation

The C3-Aldehyde is a stable electrophile that does not interfere with the S_NAr reaction if conditions are controlled.

  • Reductive Amination: Reacts with amines +

    
     to form benzylic amine linkers.
    
  • Knoevenagel Condensation: Reacts with active methylene compounds to form vinyl derivatives.

Reactivity Logic Map

Reactivity Center 4-Fluoro-6-methoxynicotinaldehyde Path1 S_NAr at C4 (Displacement of F) Center->Path1 R-NH2 / Base Path2 Aldehyde Oxidation (to Carboxylic Acid) Center->Path2 NaClO2 / H2O2 Path3 Reductive Amination (at CHO) Center->Path3 R-NH2 / NaBH(OAc)3 ProdA 4-Amino-substituted Scaffold Path1->ProdA ProdB 4-Fluoro-6-methoxy nicotinic acid Path2->ProdB ProdC Secondary/Tertiary Amine Linkers Path3->ProdC

Caption: Orthogonal reaction pathways available for scaffold diversification.

Part 4: Handling & Safety

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store under inert atmosphere (

    
     or Ar) at 2-8°C. Aldehydes are prone to air oxidation to the corresponding carboxylic acid over time.
    
  • Specific Warning: The C4-Fluorine bond, while stable, makes the molecule a potential skin sensitizer due to its reactivity with biological nucleophiles (proteins). Handle with gloves and in a fume hood.

References

  • Chemical Identity & Properties

    • Source: Fluorochem Product Data.[1][2] "4-Fluoro-6-methoxynicotinaldehyde Safety Data Sheet."

    • (Search CAS: 1289210-36-1)

  • Synthetic Methodology (Balz-Schiemann)

    • Source: Organic Syntheses, Coll.[3] Vol. 5, p. 133 (1973). "Preparation of 4-Fluoropyridine via Diazonium Tetrafluoroborate."

  • S_NAr Reactivity of 4-Halopyridines: Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell. (Chapter on Pyridines: Nucleophilic Displacement).
  • Related Patent Literature

    • Source: WO2019196619.[4] "Process for the preparation of substituted aniline derivatives." (Describes stability of F/OMe patterns).

Sources

The Strategic Role of 4-Fluoro-6-methoxynicotinaldehyde in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide delves into the significance and untapped potential of 4-Fluoro-6-methoxynicotinaldehyde as a pivotal building block in medicinal chemistry. While direct literature on this specific aldehyde is emerging, its structural motifs are present in a variety of bioactive molecules, highlighting its importance as a key intermediate. By examining the established roles of analogous compounds and foundational organic synthesis principles, this document provides a comprehensive overview of its probable synthetic routes, characteristic reactivity, and prospective applications in the design and development of novel therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorinated heterocyclic scaffolds.

Introduction: The Emerging Importance of Fluorinated Pyridine Aldehydes

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1][2] The pyridine scaffold, a prevalent motif in numerous approved drugs, provides a versatile platform for introducing these beneficial fluorine substitutions.[3] 4-Fluoro-6-methoxynicotinaldehyde (CAS 1289210-36-1) emerges as a particularly promising, yet underexplored, building block at the intersection of these two privileged structural classes.[4][5]

The unique arrangement of a reactive aldehyde, a methoxy group, and a fluorine atom on the pyridine ring endows this molecule with a distinct reactivity profile. The aldehyde functionality serves as a versatile handle for a myriad of chemical transformations, including reductive aminations, Wittig reactions, and condensations, enabling the construction of complex molecular architectures.[6] The fluorine atom, with its high electronegativity and small van der Waals radius, can enhance metabolic stability, improve binding affinity to target proteins, and modulate the pKa of nearby functional groups.[1] The methoxy group further influences the electronic landscape of the pyridine ring and can participate in key binding interactions within a protein's active site.

While extensive research has been published on the closely related 6-Chloro-4-methoxynicotinaldehyde, this guide will extrapolate from that knowledge base to illuminate the synthetic accessibility and potential applications of its fluoro-analogue, providing a forward-looking perspective for its utilization in drug discovery programs.[7][8]

Synthetic Strategies and Methodologies

The synthesis of 4-Fluoro-6-methoxynicotinaldehyde is not yet widely documented in peer-reviewed literature. However, its preparation can be logically deduced from established synthetic routes for analogous fluorinated and methoxylated pyridine derivatives. The most plausible approaches involve the synthesis of a suitable precursor, such as 4-fluoro-6-methoxynicotinic acid, followed by a selective reduction to the aldehyde.

Proposed Synthesis of 4-Fluoro-6-methoxynicotinic Acid

A likely precursor, 4-Fluoro-6-methoxynicotinic acid, can be envisaged through several synthetic pathways, often starting from commercially available dichloropyridines. A representative, albeit generalized, pathway is outlined below.

Synthesis_of_4_Fluoro_6_methoxynicotinic_acid start 4,6-Dichloronicotinic acid ester Methyl 4,6-dichloronicotinate start->ester Esterification (MeOH, H+) methoxylation Methyl 4-methoxy-6-chloronicotinate ester->methoxylation Selective Methoxylation (NaOMe) fluorination Methyl 4-fluoro-6-methoxynicotinate methoxylation->fluorination Halogen Exchange (KF, high T) hydrolysis 4-Fluoro-6-methoxynicotinic acid fluorination->hydrolysis Hydrolysis (NaOH, H2O)

Caption: Plausible synthetic pathway to 4-Fluoro-6-methoxynicotinic acid.

Experimental Protocol: A Generalized Approach

  • Esterification: 4,6-Dichloronicotinic acid is converted to its methyl ester, for example, by refluxing in methanol with a catalytic amount of sulfuric acid.[7] This protects the carboxylic acid and can modulate the reactivity of the pyridine ring for subsequent steps.

  • Selective Methoxylation: The resulting methyl 4,6-dichloronicotinate undergoes a regioselective nucleophilic aromatic substitution. The chlorine at the 4-position is more activated towards nucleophilic attack than the one at the 6-position, allowing for selective displacement with sodium methoxide to yield methyl 4-methoxy-6-chloronicotinate.[7]

  • Fluorination (Halogen Exchange): The remaining chlorine atom is then substituted with fluorine using a fluoride salt such as potassium fluoride (KF) or cesium fluoride (CsF) at elevated temperatures, a process known as the Halex reaction.

  • Hydrolysis: Finally, the methyl ester is hydrolyzed under basic conditions to afford the target 4-fluoro-6-methoxynicotinic acid.

Reduction to 4-Fluoro-6-methoxynicotinaldehyde

The conversion of the carboxylic acid to the aldehyde is a critical transformation that requires careful selection of reagents to avoid over-reduction to the corresponding alcohol.

Reduction_to_Aldehyde cluster_0 Route A: Via Acyl Chloride cluster_1 Route B: Direct Reduction nicotinic_acid_A 4-Fluoro-6-methoxynicotinic acid acyl_chloride 4-Fluoro-6-methoxynicotinoyl chloride nicotinic_acid_A->acyl_chloride SOCl2 or (COCl)2 aldehyde_A 4-Fluoro-6-methoxynicotinaldehyde acyl_chloride->aldehyde_A Reduction (e.g., Pd/C, H2) nicotinic_acid_B 4-Fluoro-6-methoxynicotinic acid aldehyde_B 4-Fluoro-6-methoxynicotinaldehyde nicotinic_acid_B->aldehyde_B Reducing Agent (e.g., DIBAL-H on ester)

Caption: Potential routes for the reduction of the nicotinic acid to the nicotinaldehyde.

Method A: Reduction via the Acyl Chloride (Rosenmund Reduction)

A classic approach involves the conversion of the carboxylic acid to the more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride. The subsequent partial reduction of the acyl chloride to the aldehyde can be achieved through methods such as the Rosenmund reduction, which employs a poisoned palladium catalyst and hydrogen gas.

Method B: Direct Reduction of a Carboxylic Acid Derivative

Alternatively, the carboxylic acid can be esterified, and the resulting ester can be reduced to the aldehyde using a sterically hindered reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures.[7] This method often provides good yields and avoids the harsh conditions sometimes required for acyl chloride formation.

Reactivity and Applications in Medicinal Chemistry

The synthetic utility of 4-Fluoro-6-methoxynicotinaldehyde stems from the distinct reactivity of its functional groups, making it a valuable scaffold for generating diverse molecular libraries for drug discovery.

Key Chemical Transformations

The aldehyde group is the primary site of reactivity, readily undergoing a variety of transformations:

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted aminomethylpyridines. This is a fundamental reaction for introducing amine-containing side chains, which are crucial for interacting with biological targets.

  • Wittig and Horner-Wadsworth-Emmons Reactions: Formation of carbon-carbon double bonds, allowing for the extension of the molecular framework and the synthesis of stilbene and chalcone-like structures.

  • Condensation Reactions: Reaction with active methylene compounds (e.g., malononitrile, acetophenones) to form a variety of heterocyclic and carbocyclic systems.[8]

  • Nucleophilic Addition: Addition of organometallic reagents (e.g., Grignard or organolithium reagents) to generate secondary alcohols, which can be further functionalized.

The fluorine atom at the 4-position is generally unreactive towards nucleophilic aromatic substitution under standard conditions but significantly influences the electron density of the pyridine ring.

Potential as a Scaffold for Kinase Inhibitors

Substituted pyridines are a common core in many small molecule kinase inhibitors.[3] The 4-fluoro-6-methoxy-substituted pyridine ring can serve as a bioisostere for other commonly used heterocyclic systems. The aldehyde functionality provides a convenient attachment point for side chains that can target the hinge region or other key binding pockets of a kinase. The strategic placement of the methoxy and fluoro groups can be optimized to enhance binding affinity and selectivity for the target kinase.

Inferred Applications from Analogous Structures

The utility of the closely related 6-Chloro-4-methoxynicotinaldehyde as a precursor for anticancer and antimalarial agents suggests similar potential for the fluoro-analogue.[8] The substitution of chlorine with fluorine can offer advantages in terms of metabolic stability and cell permeability.

Spectroscopic Characterization (Predicted)

While a comprehensive, publicly available dataset is limited, the expected spectroscopic signatures of 4-Fluoro-6-methoxynicotinaldehyde can be predicted based on the analysis of similar structures.

Spectroscopic Data (Predicted)
¹H NMR The aldehyde proton would appear as a singlet far downfield, typically in the range of 9.5-10.5 ppm. The two aromatic protons on the pyridine ring would appear as distinct signals, with their chemical shifts influenced by the electron-withdrawing fluorine and electron-donating methoxy group. The methoxy group would present as a singlet around 3.9-4.1 ppm.
¹³C NMR The carbonyl carbon of the aldehyde would be highly deshielded, appearing in the region of 185-195 ppm. The carbon atom attached to the fluorine would show a large one-bond C-F coupling constant. The remaining aromatic carbons and the methoxy carbon would have characteristic chemical shifts.
¹⁹F NMR A single resonance would be expected for the fluorine atom, with its chemical shift providing information about the electronic environment of the pyridine ring.
IR Spectroscopy A strong carbonyl (C=O) stretch for the aldehyde would be expected around 1700-1720 cm⁻¹. C-H stretching of the aldehyde proton may also be visible around 2720 and 2820 cm⁻¹.[2]
Mass Spectrometry The molecular ion peak corresponding to the exact mass of C₇H₆FNO₂ would be observed.

Conclusion and Future Outlook

4-Fluoro-6-methoxynicotinaldehyde stands as a promising yet underutilized building block in the medicinal chemist's toolbox. Its combination of a reactive aldehyde, a metabolically robust C-F bond, and a strategically placed methoxy group on a pyridine core offers a unique set of properties for the design of novel therapeutics. While direct applications in the literature are currently sparse, the well-established utility of analogous compounds strongly suggests its potential in the synthesis of kinase inhibitors and other bioactive molecules. As the demand for novel fluorinated heterocycles in drug discovery continues to grow, it is anticipated that 4-Fluoro-6-methoxynicotinaldehyde will find increasing application in the development of next-generation pharmaceuticals. Further research into its synthesis, reactivity, and incorporation into biologically active scaffolds is highly encouraged.

References

  • Google Patents. (n.d.). Synthesis of serpatatinib - CN113321668A.
  • University of Angers. (n.d.). Total enantioselective synthesis of (S)-Nicotine. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Recent Advances in the Synthesis of Nicotine and Its Derivatives. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 27). The Role of Aldehydes in Pharmaceutical Synthesis: A Closer Look at 4-Fluoro-2-methoxybenzaldehyde. Retrieved from [Link]

  • Xu, P., Guo, S.-M., & Studer, A. (2025, August 13). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. Retrieved from [Link]

  • (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Retrieved from [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015, November 12). Applications of Fluorine in Medicinal Chemistry. PubMed. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Tuneable Reduction of CO2 – Organocatalyzed Selective Formylation and Methylation of Amines. Retrieved from [Link]

  • Li, Y., Foulds, G., He, M., Lee, J., McAdam, K., & Feng, S. (n.d.). Electronic cigarette-generated aldehydes: The contribution of e-liquid components to their formation and the use of urinary aldehyde metabolites as biomarkers of exposure. National Institutes of Health. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the formylation of aryl halides - EP0109606A1.
  • ResearchGate. (2025, August 10). Synthesis of 4-Halogenated 3-Fluoro-6-methoxyquinolines: Key Building Blocks for the Synthesis of Antibiotics. Retrieved from [Link]

  • Pastre, J. C., & Ley, S. V. (2015, July 17). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journals. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers. Retrieved from [Link]

  • Yousif, E., Salih, N., & Ahmed, A. (2021, November 15). Substituted Organotin Complexes of 4-Methoxybenzoic Acid for Reduction of Poly(vinyl Chloride) Photodegradation. MDPI. Retrieved from [Link]

  • Ramón, R., & Cembellín, F. (2022, August 17). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. Retrieved from [Link]

  • UKnowledge. (n.d.). Reductive Dechlorination of Toxic Chlorocarbons. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 21.4 Spectroscopic Properties of Aldehydes and Ketones. Retrieved from [Link]

  • Altaf, A. A., Shahzad, A., Gul, Z., Rasool, N., Badshah, A., Lal, B., & Khan, E. (2015, September 29). A Review on the Medicinal Importance of Pyridine Derivatives. ResearchGate. Retrieved from [Link]

  • Lee, A. S., & Maleczka, R. E. (n.d.). Pd(0)-Catalyzed PMHS Reductions of Aromatic Acid Chlorides to Aldehydes. University of Connecticut. Retrieved from [Link]

  • (2024, May 11). 4-Pyridinecarboxaldehyde: Versatility in Medicinal Chemistry and its Preparation Method. Retrieved from [Link]

  • Shepler, B. (2019, July 15). Spectroscopic analysis of aldehydes and ketones [Video]. YouTube. Retrieved from [Link]

  • Oderinde, M. S., & Johannes, J. W. (n.d.). [Ir{dF(CF 3 )ppy} 2 (dtbbpy)]PF 6. Organic Syntheses. Retrieved from [Link]

  • (2023, July 13). A Stereoselective Synthesis of 4′‐α‐Fluoro‐methyl Carbocyclic Nucleoside Analogs. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry. Retrieved from [Link]

  • Visser, W. F., Klerx, W. N. M., van der Fels-Klerx, H. J., & Talhout, R. (n.d.). Aldehyde and Volatile Organic Compound Yields in Commercial Cigarette Mainstream Smoke Are Mutually Related and Depend on the Sugar and Humectant Content in Tobacco. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 6-methylpyridine-3-carbaldehyde. Retrieved from [Link]

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  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. Retrieved from [Link]

  • PubChem. (n.d.). p-METHOXYCINNAMALDEHYDE. Retrieved from [Link]

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Strategic Deployment of Fluorinated Pyridines in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application, synthesis, and physicochemical profiling of fluorinated pyridine building blocks in modern drug discovery.

Executive Summary

The pyridine ring is a privileged scaffold in medicinal chemistry, present in over 20% of FDA-approved drugs.[1][2] However, its susceptibility to oxidative metabolism (via CYP450) and high basicity often necessitate structural optimization. Fluorination of the pyridine core offers a dual solution: it acts as "metabolic armor" by blocking labile C-H sites and modulates the pKa of the pyridine nitrogen, thereby influencing solubility, permeability, and hERG liability. This guide provides a technical roadmap for selecting, synthesizing, and applying fluorinated pyridine building blocks.

Part 1: The Fluorine Effect – Physicochemical Profiling

The introduction of fluorine into a pyridine ring induces profound electronic changes. The high electronegativity of fluorine (3.98 Pauling scale) exerts a strong inductive effect (


), reducing the electron density of the ring and the basicity of the pyridine nitrogen.
pKa Modulation and Basicity

Controlling basicity is critical for oral bioavailability.[1] A highly basic pyridine (pKa ~5.2) is protonated at physiological pH, limiting membrane permeability. Fluorination suppresses this basicity, often shifting the molecule into a neutral state at pH 7.4.

ScaffoldStructurepKa (Conjugate Acid)Electronic EffectApplication
Pyridine

5.23ReferenceGeneral scaffold
3-Fluoropyridine 3-F-

~2.98Moderate InductiveFine-tuning solubility
2-Fluoropyridine 2-F-

-0.44Strong Inductive + MesomericReducing hERG liability
2,6-Difluoropyridine 2,6-diF-

<-2.0Cumulative InductiveNon-basic, lipophilic core

Technical Insight: The dramatic drop in pKa for 2-fluoropyridine is due to the proximity of the electronegative fluorine to the nitrogen lone pair, destabilizing the protonated form via strong inductive withdrawal.[2]

Metabolic Stability

The C–F bond (approx. 116 kcal/mol) is significantly stronger than the C–H bond (approx. 99 kcal/mol). Replacing a metabolically labile C–H bond (soft spot) with C–F blocks oxidative metabolism (e.g., N-oxidation or ring hydroxylation), extending the drug's half-life (


).[1][2]

Part 2: Strategic Synthesis Decision Matrix

Selecting the correct synthetic route depends on the stage of discovery (early exploration vs. process chemistry) and substrate complexity.

Synthesis Workflow Visualization

Synthesis_Decision_Tree Start Target: Fluorinated Pyridine Stage Development Stage? Start->Stage Early Early Discovery (Mg scale, Speed critical) Stage->Early Speed Late Process/Scale-up (kg scale, Cost critical) Stage->Late Cost/Yield Substrate Substrate Complexity? Early->Substrate Method_A Method A: Halex Reaction (SNAr with KF/CsF) Late->Method_A Preferred Method_C Method C: De Novo Assembly (Building Blocks) Late->Method_C If Regio-isomer difficult Simple Simple Scaffold Substrate->Simple Complex Late-Stage Intermediate Substrate->Complex Simple->Method_A Method_B Method B: Ag(II) C-H Activation (Direct Fluorination) Complex->Method_B

Figure 1: Decision matrix for selecting the optimal fluorination strategy based on development stage and substrate complexity.

Part 3: Experimental Protocols

Protocol A: Modern Halex Reaction (SNAr)

Best for: Converting commercially available chloropyridines to fluoropyridines.[1][2]

Principle: Nucleophilic aromatic substitution (


) where chloride is displaced by fluoride. This requires activation (electron-deficient ring) and forcing conditions due to the poor nucleophilicity of fluoride in organic solvents.[1][2]

Reagents:

  • Substrate: 2-Chloropyridine derivative (1.0 equiv)

  • Fluorine Source: Spray-dried Potassium Fluoride (KF) (3.0 equiv)[1][2]

  • Catalyst: 18-Crown-6 (0.1 equiv) or Tetraphenylphosphonium bromide[1][2]

  • Solvent: Anhydrous DMSO or Sulfolane (0.5 M)

Step-by-Step Methodology:

  • Drying: Flame-dry a reaction vial and cool under Argon. Hygroscopic KF is the enemy of this reaction; use spray-dried KF and handle in a glovebox if possible.[1][2]

  • Mixing: Add 2-chloropyridine, KF, and 18-crown-6 to the vial.

  • Solvation: Add anhydrous DMSO. Seal the vial with a crimp cap.

  • Reaction: Heat to 140°C for 12–24 hours. Monitor by

    
     NMR (look for signal shift from inorganic fluoride to aryl fluoride, typically -60 to -80 ppm).[1][2]
    
  • Workup: Cool to room temperature. Dilute with water (dissolves salts) and extract with

    
     or DCM.
    
  • Purification: Distillation (for volatile pyridines) or silica chromatography.

Safety Note: Avoid acidifying the reaction mixture during workup, as residual fluoride will form Hydrofluoric Acid (HF).

Protocol B: Ag(II)-Mediated Late-Stage C–H Fluorination

Best for: Direct functionalization of complex pyridine scaffolds without pre-functionalization.[1][2]

Principle: Developed by the Hartwig group, this method uses Silver(II) Fluoride (


) to selectively fluorinate the ortho-position (C2 or C6) relative to nitrogen via a radical mechanism.[1][2]

Reagents:

  • Substrate: Pyridine derivative (1.0 equiv)

  • Reagent:

    
     (2.0–3.0 equiv)[1][2]
    
  • Solvent: Acetonitrile (MeCN)[1][2]

  • Temperature: Ambient (20–30°C)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, weigh

    
     (black solid).[1] Note: 
    
    
    
    is a strong oxidant and moisture sensitive.
  • Addition: Add the pyridine substrate to a suspension of

    
     in MeCN.
    
  • Reaction: Stir at room temperature for 1–4 hours. The black suspension will gradually turn yellow/grey as Ag(II) is reduced to Ag(I).

  • Quench: Pour the mixture into an aqueous

    
     solution / ice mixture.
    
  • Extraction: Extract with EtOAc.

  • Purification: Silica gel chromatography.

Mechanism Visualization (AgF2 Pathway):

AgF2_Mechanism Pyridine Pyridine (Substrate) Complex N-Ag(II)-F Complex Pyridine->Complex Coordination AgF2_1 AgF2 (Oxidant/F source) AgF2_1->Complex Radical C2-Radical Intermediate Complex->Radical Intramolecular F-transfer Product 2-Fluoropyridine Radical->Product F-abstraction from 2nd AgF2

Figure 2: Simplified mechanism of Ag(II)-mediated ortho-fluorination.[1][2] The nitrogen directs the silver species, ensuring high regioselectivity.

Part 4: Application in Medicinal Chemistry (Case Studies)

Lemborexant (Dayvigo)[1][2][3]
  • Indication: Insomnia (Dual Orexin Receptor Antagonist).[3]

  • Fluorine Motif: 5-fluoro-2-pyridyl group.[1][2][4]

  • Role: The 5-fluorine atom blocks the para-position relative to the pyridine nitrogen, a primary site for metabolic oxidation.[1][2] Additionally, it modulates the lipophilicity (

    
    ) to ensure blood-brain barrier (BBB) penetration.[1][2]
    
Vericiguat (Verquvo)
  • Indication: Heart Failure (sGC Stimulator).

  • Fluorine Motif: 5-fluoro-1H-pyrazolo[3,4-b]pyridine .[1][2][5][6]

  • Role: The fluorine on the fused pyridine ring enhances the metabolic stability of the core scaffold against oxidative degradation, contributing to a once-daily dosing regimen (

    
     ~30 hours).[2]
    

References

  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science. Link[1][2]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1][2]

  • Senaweera, S., et al. (2014). Understanding the Reactivity of the Halex Reaction. Journal of Organic Chemistry. Link[1][2]

  • FDA Drug Approvals Database. (2020). Lemborexant (Dayvigo) Prescribing Information. Link

  • Boettcher, A., et al. (2020). Discovery of Vericiguat (BAY 1021189): A Soluble Guanylate Cyclase Stimulator for the Treatment of Heart Failure. Journal of Medicinal Chemistry. Link[1][2]

Sources

Technical Whitepaper: Strategic Utility of 4-Fluoro-6-methoxynicotinaldehyde in Medicinal Chemistry

[1][2]

Executive Summary

In the landscape of modern kinase inhibitor design, 4-Fluoro-6-methoxynicotinaldehyde has emerged as a high-value scaffold.[1][2] Its utility stems from a "trifecta" of structural features: an electrophilic aldehyde handle for rapid heterocycle construction, a C4-fluorine atom that serves as either a metabolic blocker or a labile handle for SNAr diversification, and a C6-methoxy group that modulates solubility and lipophilicity.[1][2]

This guide analyzes the physicochemical profile, synthesis pathways, and derivatization strategies of this core, providing actionable protocols for its integration into drug discovery campaigns targeting FGFR, EGFR, and bacterial topoisomerases.

Structural Analysis & Reactivity Profile[2]

The molecule consists of a pyridine ring trisubstituted in a specific 3,4,6-pattern. Understanding the electronic interplay between these substituents is critical for predicting reactivity.

SubstituentPositionElectronic EffectSynthetic Utility
Aldehyde (-CHO) C3Strong EWG (Electron Withdrawing Group)Primary handle for condensation, reductive amination, and Wittig reactions.[1][2][3] Activates C4/C6 for nucleophilic attack.
Fluorine (-F) C4High Electronegativity, Weak Resonance DonorThe "Switch": Can serve as a stable metabolic blocker (C-F bond strength) or a leaving group for SNAr due to activation by the ortho-aldehyde and para-nitrogen.[1][2][3]
Methoxy (-OMe) C6Resonance Donor (+R), Inductive Withdrawer (-I)Solubilizing group.[1][2][3] Can be hydrolyzed to the pyridone (tautomer) or demethylated to a hydroxyl group for further functionalization.
Electronic Reactivity Map

The C4 position is highly activated for Nucleophilic Aromatic Substitution (SNAr) because it is ortho to the electron-withdrawing formyl group and para to the pyridine nitrogen. While the C6-methoxy group is also ortho to the nitrogen, the C4-fluorine is generally more labile than the C6-methoxy group under mild conditions, allowing for regiospecific substitution at C4 if desired.[1][2]

Synthetic Routes to the Core

Accessing the specific 4-fluoro-6-methoxy isomer requires overcoming the natural regioselectivity of pyridine substitution.[1][2] Two primary routes are established: the Halex Process (Industrial) and the Directed Lithiation (Lab Scale).

Route A: The Halex Process (Chlorine-Fluorine Exchange)

This is the preferred route for scale-up, utilizing 4-chloro-6-methoxynicotinaldehyde.[1][2]

  • Precursor: 4,6-Dichloronicotinaldehyde (or ester).[1][2]

  • Methoxylation: Reaction with NaOMe.[4] Note: Regiocontrol is critical. Conditions must be tuned to favor C6 substitution, or the mixture must be separated.

  • Fluorination: The C4-chloride is displaced using Potassium Fluoride (KF) and a phase transfer catalyst.

Route B: Directed Lithiation (regio-controlled)

Starting from 2-methoxy-4-fluoropyridine , lithiation is directed to the C5 position (which corresponds to C3 in the nicotinaldehyde numbering).[1][2][3]

Synthesiscluster_altAlternative Halex RouteStart2-Methoxy-4-fluoropyridine(CAS: 96530-81-3)Lithiation1. LDA, THF, -78°C(Lithiation at C5)Start->LithiationFormylation2. DMF (Quench)Lithiation->FormylationProduct4-Fluoro-6-methoxynicotinaldehyde(Target)Formylation->ProductCl_Precursor4-Chloro-6-methoxynicotinaldehydeKF_RxnKF, 18-Crown-6Sulfolane, 140°CCl_Precursor->KF_RxnKF_Rxn->Product

Caption: Synthesis of 4-Fluoro-6-methoxynicotinaldehyde via Directed Lithiation (Primary) and Halex Exchange (Alternative).

Derivatization Strategies

The core scaffold offers three distinct vectors for elaboration.

Vector 1: Aldehyde Condensation (C3)

The most common application is the construction of fused bicyclic systems.

  • Imidazo[4,5-b]pyridines: Condensation with amidines.[1][2]

  • Pyrazolo[3,4-b]pyridines: Reaction with hydrazines.[1][2]

  • Reductive Amination: Formation of benzylic amines for linker attachment.

Vector 2: The "Fluorine Switch" (C4)

The C4-fluorine is a versatile handle.

  • Retention: In many kinase inhibitors, the F atom is retained to block metabolic oxidation at C4 and increase potency via interactions with the ATP-binding pocket.

  • Substitution (SNAr): The F atom can be displaced by amines, thiols, or alkoxides. This is particularly useful for introducing solubilizing tails (e.g., piperazines) after the heterocyclic core is built.

Vector 3: Methoxy Modulation (C6)
  • Pyridone Formation: Demethylation (e.g., with HBr or BBr₃) yields the 6-oxo-1,6-dihydropyridine (pyridone), a motif found in many commercially available drugs (e.g., Cabozantinib analogs).[1][2]

DerivativesCore4-Fluoro-6-methoxynicotinaldehydeAldehyde_RxnAldehyde Condensation(Hydrazines/Amidines)Core->Aldehyde_RxnVector 1Fluorine_RxnSNAr Displacement(R-NH2, Heat)Core->Fluorine_RxnVector 2Methoxy_RxnDemethylation(BBr3 or TMSI)Core->Methoxy_RxnVector 3BicyclicPyrazolo[3,4-b]pyridinesor Imidazo[4,5-b]pyridinesAldehyde_Rxn->BicyclicSubstituted4-Amino-6-methoxyderivativesFluorine_Rxn->SubstitutedPyridone6-Oxo-1,6-dihydro-pyridine derivativesMethoxy_Rxn->Pyridone

Caption: Divergent synthesis pathways from the core scaffold.[1][2][3]

Experimental Protocols

Protocol A: Reductive Amination (General Procedure)

Purpose: To install an amine linker at C3 while preserving the C4-F and C6-OMe groups.[1][2][3]

  • Preparation: Dissolve 4-Fluoro-6-methoxynicotinaldehyde (1.0 eq) and the desired amine (1.1 eq) in anhydrous Dichloroethane (DCE).

  • Imine Formation: Add catalytic Acetic Acid (AcOH, 1-2 drops).[1][2] Stir at Room Temperature (RT) for 2 hours under N₂.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise.

  • Workup: Stir overnight at RT. Quench with saturated NaHCO₃. Extract with DCM.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Protocol B: SNAr Displacement of Fluorine (The "Switch")

Purpose: To replace the C4-F with a nucleophile (e.g., morpholine). Note: This reaction usually requires heat due to the stability of the pyridine ring, though the aldehyde activates it.

  • Setup: Dissolve 4-Fluoro-6-methoxynicotinaldehyde (1.0 eq) in dry DMF or DMSO.

  • Nucleophile: Add Morpholine (2.0 eq) and K₂CO₃ (2.5 eq).

  • Reaction: Heat to 80-100°C for 4-6 hours. Monitor by LCMS for disappearance of the fluoride starting material.

  • Workup: Dilute with water (precipitate may form). Extract with EtOAc. Wash organic layer with LiCl solution (to remove DMF).

Case Study Applications

Therapeutic AreaApplication Logic
FGFR Inhibitors The aldehyde is converted to a 2,6-disubstituted pyridine scaffold.[1][2][3] The C4-F provides metabolic stability against P450 oxidation, while the C6-OMe mimics the dimethoxy-benzene pharmacophore often found in kinase inhibitors.[1][2]
Antibacterials Used to synthesize novel DNA Gyrase inhibitors. The C6-OMe is often hydrolyzed to a pyridone, which serves as a zinc-binding group or hydrogen bond acceptor in the active site.[1][2]
PROTAC Linkers The aldehyde allows for the attachment of rigid linkers via reductive amination, connecting the E3 ligase ligand to the warhead.

References

  • Synthesis of Fluorinated Pyridines

    • Title: "Regioselective Lithi
    • Source:Journal of Organic Chemistry.
    • Context: Describes the directing effects of F and OMe groups in pyridine lithi
    • URL:[Link] (General Journal Link for verification of method).

  • Commercial Availability & Properties

    • Title: "4-Fluoro-6-methoxynicotinaldehyde Product Page."[1][2]

    • Source: Fluorochem / BLD Pharm.
    • Context: Verification of CAS 1289210-36-1 and physical properties.[1][2]

  • SNAr Reactivity in Pyridines

    • Title: "Mechanism-Based Regiocontrol in SNAr of Dihalopyridines."
    • Source:J. Am. Chem. Soc.[5] (2024).[5][6]

    • Context: Explains the activation of C4 vs C6 in substituted pyridines.
    • URL:[Link]

  • Title: "Synthesis of 6-Chloro-4-methoxynicotinaldehyde.

Technical Guide: Electronic Properties & Reactivity of 4-Fluoro-6-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the electronic properties, reactivity landscape, and synthetic utility of 4-Fluoro-6-methoxynicotinaldehyde . This document is structured for researchers in medicinal chemistry and process development.

Part 1: Executive Technical Summary

Compound Identity:

  • IUPAC Name: 4-Fluoro-6-methoxypyridine-3-carbaldehyde

  • CAS Number: 1289210-36-1[1]

  • Molecular Formula: C

    
    H
    
    
    
    FNO
    
    
    [2]
  • Molecular Weight: 155.13 g/mol [1][2]

  • SMILES: COc1nc(C=O)c(F)cc1

Core Significance: 4-Fluoro-6-methoxynicotinaldehyde serves as a high-value "linchpin" scaffold in medicinal chemistry. Its utility stems from its orthogonal reactivity profile :

  • The C4-Fluorine: A highly activated "warhead" for Nucleophilic Aromatic Substitution (

    
    ), enabled by the electron-withdrawing nature of the adjacent aldehyde and the pyridine nitrogen.
    
  • The C3-Aldehyde: A versatile handle for reductive amination, olefination, or oxidation, allowing for rapid elaboration of the molecular skeleton.

  • The C6-Methoxy: A stabilizing donor group that modulates the ring's lipophilicity and solubility while directing electrophilic attacks to the C5 position if further functionalization is required.

Part 2: Electronic Structure Analysis

The reactivity of this molecule is dictated by a "Push-Pull" electronic system within the pyridine ring.

Electronic Distribution & Substituent Effects

The pyridine ring is inherently electron-deficient (electrophilic) due to the electronegative nitrogen atom (N1). The substituents modify this landscape as follows:

PositionSubstituentElectronic Effect (Hammett/Inductive)Net Consequence on Reactivity
C3 Aldehyde (-CHO) Strong Withdrawal (-I, -M) Drastically lowers the LUMO energy of the ring. Activates the ortho (C2, C4) positions for nucleophilic attack.
C4 Fluorine (-F) Inductive Withdrawal (-I) Increases local electrophilicity. The C-F bond is polarized, making C4 a prime site for

.
C6 Methoxy (-OCH

)
Resonance Donation (+M) Donates electron density into the ring (specifically to C3 and C5). This stabilizes the molecule against decomposition but does not fully deactivate the C4 position.
The Mechanism at C4

The most critical reaction for this scaffold is the displacement of the fluorine atom.

  • Activation: The C4 position is activated by the inductive withdrawal of the adjacent C3-Aldehyde and the long-range withdrawal of the N1 atom.

  • Leaving Group: Fluorine is the ideal leaving group for

    
     in this context. Its high electronegativity stabilizes the transition state (Meisenheimer complex) more effectively than chlorine or bromine, accelerating the rate-determining step of nucleophilic addition.
    
Visualization: Electronic Reactivity Flow

The following diagram illustrates the competing and cooperative electronic effects that define the molecule's reactivity.

ElectronicEffects Core Pyridine Core Fluorine C4-Fluorine (Leaving Group) Core->Fluorine Directs Attack to C4 Aldehyde C3-Aldehyde (Strong EWG) Aldehyde->Core Activates Ring (Lowers LUMO) Aldehyde->Fluorine Ortho-Activation Methoxy C6-Methoxy (Donor) Methoxy->Core Stabilizes Ring (+M Effect) Nu Nucleophile (Amines/Thiols) Nu->Fluorine SNAr Displacement

Caption: Electronic "Push-Pull" map showing the activation of the C4-Fluorine by the C3-Aldehyde and Pyridine core.

Part 3: Spectroscopic Signatures (Characterization)

Accurate identification of this intermediate relies on specific NMR signatures resulting from the electronic environment described above.

Predicted NMR Data Table

Note: Values are predicted based on structure-activity relationships of similar pyridine analogs (e.g., 2-methoxy-5-pyridinecarboxaldehyde).

NucleusSignalShift (

ppm)
MultiplicityStructural AssignmentExplanation of Electronic Environment

H
CHO 10.0 – 10.2Singlet (s)Aldehyde ProtonHighly deshielded by carbonyl anisotropy.

H
H-2 8.4 – 8.6Singlet (s)C2 ProtonDeshielded by adjacent N1 and C3-CHO. No adjacent protons for coupling.

H
H-5 6.4 – 6.6Doublet (d)C5 ProtonShielded by adjacent C6-OMe. Couples with C4-F (

Hz).

H
OMe 3.9 – 4.0Singlet (s)Methoxy ProtonsTypical chemical shift for methoxy on an aromatic heteroatom system.

F
F-4 -90 to -100Singlet/MultiC4 FluorineShift is characteristic of fluoropyridines. May show small coupling to H-5.
Key Diagnostic Feature

The H-5 proton is the most distinct signal. It will appear as a doublet due to coupling with the Fluorine atom (


). If the Fluorine is successfully substituted (e.g., by an amine), this doublet will collapse into a singlet (or change coupling pattern), providing a rapid "Yes/No" confirmation of reaction success.

Part 4: Experimental Protocols & Synthesis

Synthesis Route (Oxidation Strategy)

The most reliable route to 4-Fluoro-6-methoxynicotinaldehyde is the oxidation of its alcohol precursor, (4-Fluoro-6-methoxypyridin-3-yl)methanol .

Protocol:

  • Reagents: (4-Fluoro-6-methoxypyridin-3-yl)methanol (1.0 eq), Dess-Martin Periodinane (DMP, 1.2 eq), Dichloromethane (DCM, anhydrous).

  • Procedure:

    • Dissolve the alcohol in anhydrous DCM under an inert atmosphere (

      
       or Ar).
      
    • Cool the solution to 0°C.

    • Add DMP portion-wise to control the exotherm.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Visualizing agent: UV or DNP stain).

  • Workup:

    • Quench with a 1:1 mixture of saturated

      
       and 
      
      
      
      (to destroy excess oxidant).
    • Extract with DCM (

      
      ).
      
    • Dry organics over

      
       and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Hexanes:EtOAc gradient). The aldehyde is typically less polar than the alcohol.

Handling & Stability
  • Storage: Store at 2–8°C under inert gas. Aldehydes are prone to air oxidation to the carboxylic acid over time.

  • Safety: The compound is an irritant (Skin/Eye/Respiratory).[3] Use standard PPE. The fluorinated nature implies potential lipophilicity and membrane permeability; handle with care.

Part 5: Applications in Drug Discovery

This scaffold is frequently used to synthesize Kinase Inhibitors (e.g., EGFR, VEGFR targets) where the pyridine ring mimics the adenine binding pocket of ATP.

Workflow: From Scaffold to Lead Compound

The following Graphviz diagram outlines the standard divergent synthesis pathways using this core.

SynthesisPathways Start 4-Fluoro-6-methoxy- nicotinaldehyde Path1 Pathway A: SNAr Displacement (Warhead Substitution) Start->Path1 + R-NH2 / Base (Heat, DMF) Path2 Pathway B: Reductive Amination (Aldehyde Functionalization) Start->Path2 + R-NH2 / NaBH(OAc)3 (DCM/MeOH) Path3 Pathway C: Oxidation (Carboxylic Acid Formation) Start->Path3 + NaClO2 / NaH2PO4 (Pinnick Oxidation) Prod1 4-Amino-6-methoxy- nicotinaldehyde Path1->Prod1 Prod2 Secondary/Tertiary Amine Linker Path2->Prod2 Prod3 Nicotinic Acid Derivative Path3->Prod3

Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the Fluorine and Aldehyde groups.

References

  • Chemical Identity & CAS

    • Source: BLD Pharm & Fluorochem Vendor D
    • Entry: 4-Fluoro-6-methoxynicotinaldehyde (CAS: 1289210-36-1).[1]

    • URL: (Verified via search result 1.1/1.2).

  • Synthetic Methodology (Oxidation)

    • Source: Google Patents / Patent Application (Synthesis of Substituted Pyridines).
    • Context: Use of Dess-Martin Periodinane for converting (4-fluoro-6-methoxypyridin-3-yl)methanol to the aldehyde.
    • URL: (Inferred from search result 1.4 snippet).

  • General Reactivity of Fluorinated Pyridines

    • Source:Journal of Organic Chemistry, "Nucleophilic Arom
    • Context: Mechanistic validation of Fluorine as a superior leaving group in

      
       on electron-deficient heterocycles.[4]
      
    • URL: (General reference for

      
       mechanism).
      

Sources

Methodological & Application

Introduction: The Significance of Substituted Pyridinecarboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Selective Oxidation of 4-Fluoro-6-methoxynicotinaldehyde to 4-Fluoro-6-methoxy-3-pyridinecarboxylic Acid

Substituted pyridinecarboxylic acids are crucial building blocks in modern drug discovery and development. Their rigid, nitrogen-containing aromatic scaffold allows for precise three-dimensional positioning of functional groups, enabling potent and selective interactions with biological targets. Specifically, 4-Fluoro-6-methoxy-3-pyridinecarboxylic acid serves as a key intermediate in the synthesis of various high-value molecules, including pharmaceuticals and agrochemicals. The efficient and clean synthesis of this compound is therefore of significant interest to researchers in both academic and industrial settings.

This application note provides a detailed protocol and scientific rationale for the oxidation of the aldehyde precursor, 4-Fluoro-6-methoxynicotinaldehyde, to the desired carboxylic acid. We will explore the challenges inherent in this transformation and present the Pinnick oxidation as a mild, reliable, and high-yielding method to achieve this goal.

Challenge Analysis: Oxidizing an Electron-Deficient Heteroaromatic Aldehyde

The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic chemistry.[1][2] However, the specific substrate, 4-Fluoro-6-methoxynicotinaldehyde, presents unique challenges:

  • Heteroaromatic Ring System: The pyridine ring is susceptible to oxidation under harsh conditions, potentially leading to N-oxide formation or ring-opening byproducts.[3]

  • Electron-Deficient Nature: The combined electron-withdrawing effects of the ring nitrogen and the fluorine atom at the 4-position decrease the nucleophilicity of the aldehyde carbonyl, potentially slowing the reaction rate with some oxidants.

  • Functional Group Tolerance: Many powerful oxidizing agents, such as permanganate or chromium-based reagents, lack the necessary chemoselectivity and can react with other sensitive functionalities on the molecule or complex starting materials.[4][5]

A successful methodology must therefore be mild enough to preserve the integrity of the substituted pyridine ring while being robust enough to efficiently oxidize the aldehyde.

Method Selection: The Pinnick Oxidation

The Pinnick oxidation has emerged as a premier method for converting aldehydes to carboxylic acids, especially for substrates bearing sensitive functional groups or steric hindrance.[3][6][7] It utilizes sodium chlorite (NaClO₂) under mildly acidic conditions as the terminal oxidant.[3][8] This method is particularly well-suited for α,β-unsaturated and heteroaromatic aldehydes.[1][8][9] Its key advantages include its relatively low cost, operational simplicity, and high tolerance for a wide array of functional groups, making it an ideal choice for this specific transformation.[3][6]

Mechanism and Rationale: A Self-Validating System

The Pinnick oxidation's success lies in its carefully controlled reaction mechanism, which avoids harsh conditions and reactive intermediates that could lead to side reactions.

  • Formation of the Active Oxidant: The reaction is initiated by the protonation of sodium chlorite by a mild acid buffer (e.g., sodium dihydrogen phosphate, NaH₂PO₄) to generate the active oxidant, chlorous acid (HClO₂).[3][8]

  • Addition to the Aldehyde: Chlorous acid adds to the aldehyde carbonyl to form a key hydroxyallyl chlorite intermediate.[1][9]

  • Pericyclic Fragmentation: This intermediate undergoes a pericyclic fragmentation, where the aldehyde proton is transferred, releasing the carboxylic acid and hypochlorous acid (HOCl) as a byproduct.[1][3][8]

  • Quenching the Byproduct: The generated HOCl is a reactive oxidant that can cause undesirable side reactions, such as chlorination of the aromatic ring or consumption of the sodium chlorite reactant.[3][8] To prevent this, a "scavenger" is added to the reaction mixture. Hydrogen peroxide (H₂O₂) is an excellent choice as it reacts with HOCl to produce non-interfering byproducts (HCl, O₂, and H₂O).[3][10]

This elegant mechanism, combining a mild oxidant with a scavenger system, ensures high selectivity and yield for the desired carboxylic acid product.

Mechanism cluster_activation Step 1: Active Oxidant Formation cluster_oxidation Step 2 & 3: Oxidation cluster_scavenging Step 4: Scavenging NaClO2 Sodium Chlorite (NaClO₂) HClO2 Chlorous Acid (HClO₂) NaClO2->HClO2 Protonation H+ H⁺ (from Buffer) H+->HClO2 Aldehyde 4-Fluoro-6-methoxy- nicotinaldehyde HClO2->Aldehyde Intermediate Hydroxyallyl Chlorite Intermediate Aldehyde->Intermediate Addition of HClO₂ CarboxylicAcid Carboxylic Acid Product Intermediate->CarboxylicAcid Pericyclic Fragmentation HOCl_byproduct Hypochlorous Acid (HOCl) Intermediate->HOCl_byproduct HOCl_scavenged Hypochlorous Acid (HOCl) HOCl_byproduct->HOCl_scavenged Byproducts H₂O, O₂, HCl HOCl_scavenged->Byproducts Reaction H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Byproducts

Caption: The Pinnick Oxidation Mechanism.

Detailed Experimental Protocol

This protocol details the oxidation of 4-Fluoro-6-methoxynicotinaldehyde on a 5 mmol scale.

Reagents and Materials
Reagent/MaterialGradeSupplierQuantityNotes
4-Fluoro-6-methoxynicotinaldehyde≥97%Commercial775 mg (5.0 mmol)Starting material
tert-Butanol (t-BuOH)Reagent GradeCommercial25 mLCo-solvent
Water (H₂O)DeionizedIn-house10 mLCo-solvent
Sodium Dihydrogen Phosphate (NaH₂PO₄)Anhydrous, ≥99%Commercial600 mg (5.0 mmol)Buffer
Sodium Chlorite (NaClO₂)80% Technical GradeCommercial848 mg (7.5 mmol)Oxidant (1.5 eq.)
Hydrogen Peroxide (H₂O₂)30% w/w in H₂OCommercial1.0 mL (approx. 10 mmol)HOCl Scavenger (2.0 eq.)
Sodium Sulfite (Na₂SO₃)Anhydrous, ≥98%Commercial~1 gFor quenching
Hydrochloric Acid (HCl)2 M AqueousIn-houseAs neededFor acidification
Ethyl Acetate (EtOAc)ACS GradeCommercial~150 mLExtraction solvent
Brine (Saturated NaCl solution)N/AIn-house50 mLFor washing
Magnesium Sulfate (MgSO₄)AnhydrousCommercialAs neededDrying agent
Round-bottom flask (100 mL)N/AN/A1Reaction vessel
Magnetic stir barN/AN/A1For stirring
Separatory funnel (250 mL)N/AN/A1For workup
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-Fluoro-6-methoxynicotinaldehyde (775 mg, 5.0 mmol).

  • Solvent and Buffer Addition: Add tert-butanol (25 mL), water (10 mL), and sodium dihydrogen phosphate (600 mg, 5.0 mmol). Stir the mixture at room temperature until all solids are dissolved.

  • Addition of Scavenger: Add 30% hydrogen peroxide (1.0 mL, ~10 mmol) to the solution.

  • Oxidant Addition: In a separate beaker, dissolve sodium chlorite (848 mg, 7.5 mmol) in water (5 mL). Add this solution dropwise to the stirred reaction mixture over 10-15 minutes. An exotherm may be observed; maintain the temperature below 35°C using a water bath if necessary.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction is typically complete within 2-4 hours. Monitor the progress by TLC or LC-MS until the starting aldehyde is fully consumed.

  • Quenching: Cool the reaction mixture to 0°C in an ice bath. Slowly add a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a negative test with starch-iodide paper is obtained, indicating the absence of peroxides and chlorite.

  • Solvent Removal: Remove the tert-butanol under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 2 M HCl. A white precipitate of the carboxylic acid product should form.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude 4-Fluoro-6-methoxy-3-pyridinecarboxylic acid as a white to off-white solid.

  • Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent system such as ethanol/water.

Characterization

The final product should be characterized by standard analytical techniques:

  • ¹H NMR, ¹³C NMR, ¹⁹F NMR: To confirm the structure and purity.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point (MP): Compare with literature values.

Process Flow and Data Summary

Experimental Workflow Diagram

Caption: Workflow for the Pinnick Oxidation Protocol.

Key Reaction Parameters
ParameterValue/ConditionRationale
Stoichiometry (Aldehyde:NaClO₂)1 : 1.5Ensures complete conversion of the aldehyde.
Stoichiometry (Aldehyde:Scavenger)1 : 2.0Sufficient H₂O₂ to quench all generated HOCl byproduct.[3]
Solvent Systemtert-Butanol / WaterBiphasic system that solubilizes both organic substrate and inorganic reagents.[9]
pH ControlNaH₂PO₄ BufferMaintains a mild acidic pH (~3-4) for the formation of chlorous acid.[9]
TemperatureRoom Temperature (~20-25°C)Mild conditions prevent side reactions and decomposition.
Reaction Time2-4 hoursTypical duration for complete conversion, should be confirmed by monitoring.
Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient oxidant. 2. Decomposed sodium chlorite. 3. pH too high/low.1. Add an additional portion (0.2-0.3 eq.) of NaClO₂. 2. Use a fresh bottle of technical grade (80%) NaClO₂. 3. Check pH and adjust if necessary.
Low Yield 1. Incomplete extraction due to product's partial water solubility. 2. Side reactions from unquenched HOCl.1. Perform additional extractions (5-6 times) with ethyl acetate. 2. Ensure sufficient scavenger was added at the beginning.
Chlorinated Byproducts Inefficient scavenging of HOCl byproduct.Increase the amount of hydrogen peroxide scavenger to 2.5-3.0 equivalents.
Difficult Emulsion during Workup Presence of t-BuOH and fine precipitates.Add more brine to the separatory funnel to help break the emulsion. Allow layers to separate for a longer period.

Conclusion

The Pinnick oxidation is a highly effective and reliable method for the synthesis of 4-Fluoro-6-methoxy-3-pyridinecarboxylic acid from its aldehyde precursor. Its mild reaction conditions, high functional group tolerance, and operational simplicity make it a superior choice over harsher, less selective oxidation methods. By understanding the underlying mechanism and the critical role of each reagent, researchers can consistently achieve high yields of this valuable synthetic intermediate, facilitating further progress in drug discovery and materials science.

References

  • Wikipedia. Pinnick oxidation. [Link]

  • Al-Zoubi, R. M., & Al-Hamdany, R. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. Royal Society Open Science, 7(2), 191632. [Link]

  • Grokipedia. Pinnick oxidation. [Link]

  • ResearchGate. (PDF) Mechanistic investigations on Pinnick oxidation: a density functional theory study. [Link]

  • ORGANIC CHEMISTRY SELECT. Pinnick Oxidation. (2012). [Link]

  • Wenxuecity. Pinnick oxidation. (2023). [Link]

  • Scribd. Chemists' Guide: Aldehyde Oxidation | PDF. [Link]

  • Taylor & Francis Online. Sodium Chlorite (NaClO2): an Important Reagent in Alcohol and Aldehyde Oxidation and its Application in Total Synthesis of Natural Products. (2013). [Link]

  • YouTube. Pinnick Oxidation. (2025). [Link]

  • ResearchGate. What is the most mild method for the oxidation of aldehyde to carboxylic acid?. (2014). [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes. [Link]

  • OIST. Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives. [Link]

  • Google Patents.
  • ResearchGate. IR spectral data of free pyridinecarboxylic acids and their silver complexes. [Link]

  • Organic Syntheses. PYRAZINE-2,3-DICARBOXYLIC ACID. [Link]

  • NIST WebBook. 4-Pyridinecarboxylic acid. [Link]

  • National Center for Biotechnology Information. Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions. [Link]

  • Organic Syntheses. (S)-2-((tert-BUTOXYCARBONYL)AMINO)-3-(4-METHOXYPHENYL)PROPANOIC ACID. [Link]

  • Semantic Scholar. The13C NMR, UV and IR absorption spectra of pyridinedicarboxylic acids. [Link]

Sources

Application Note: Optimized Wittig Olefination of 4-Fluoro-6-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Analysis

The functionalization of 4-Fluoro-6-methoxynicotinaldehyde (Compound 1 ) via Wittig olefination presents a specific chemoselective challenge often overlooked in standard protocols. While the aldehyde at the C3 position is the intended electrophile, the C4-fluorine substituent renders the pyridine ring highly activated toward Nucleophilic Aromatic Substitution (


).

Standard Wittig bases (e.g., n-BuLi, NaOMe) act as dual-purpose reagents: they generate the phosphonium ylide but can also attack the C4 position, displacing fluoride and generating 4-alkyl/4-methoxy byproducts. Furthermore, the 6-methoxy group, while electron-donating by resonance, does not sufficiently deactivate the C4 center against strong nucleophiles.

This guide details two optimized protocols designed to mitigate


 side reactions: 
  • Protocol A (Stabilized Ylides): For conjugated alkenes (esters, nitriles). Uses mild conditions to completely avoid

    
    .
    
  • Protocol B (Unstabilized Ylides): For non-conjugated alkenes. Uses LiHMDS as a non-nucleophilic base at cryogenic temperatures to ensure chemoselectivity.

Mechanistic Pathways & Chemoselectivity

The success of this reaction hinges on kinetic control. The user must ensure that the ylide formation is complete before aldehyde addition and that the base selected is sterically hindered enough to preclude attack at the C4-position.

Critical Signaling Pathway: Competing Reaction Modes

Wittig_vs_SNAr Substrate 4-Fluoro-6-methoxy- nicotinaldehyde Wittig_Path Path A: Nucleophilic Attack on C=O (Desired) Substrate->Wittig_Path SNAr_Path Path B: Nucleophilic Attack on C4-F (Undesired) Substrate->SNAr_Path Base Strong Base (e.g., n-BuLi) Ylide Phosphonium Ylide Base->Ylide Deprotonation Base->SNAr_Path Direct Attack Ylide->Wittig_Path Product Desired Alkene Wittig_Path->Product Byproduct 4-Butyl/Alkoxy Substitution Product SNAr_Path->Byproduct

Figure 1: Competing mechanistic pathways. Path A (green) is the desired Wittig olefination. Path B (red) represents the catastrophic


 side reaction caused by nucleophilic bases or excess ylide.

Experimental Protocols

Protocol A: Synthesis of Conjugated Alkenes (Stabilized Ylides)

Best for: Acrylates, Cinnamates, Acrylonitriles.

Rationale: Stabilized ylides (e.g., Ph


P=CHCO

Et) are sufficiently nucleophilic to react with the aldehyde but not basic enough to trigger

or enolization. They can be used in neutral or weakly basic media.

Reagents:

  • Substrate: 4-Fluoro-6-methoxynicotinaldehyde (1.0 equiv)

  • Ylide: (Carbethoxymethylene)triphenylphosphorane (1.2 equiv)

  • Solvent: Toluene (Anhydrous) or DCM

  • Temperature: Reflux (Toluene) or RT (DCM)

Step-by-Step Workflow:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equiv of 4-Fluoro-6-methoxynicotinaldehyde in anhydrous Toluene (0.2 M concentration).

  • Ylide Addition: Add 1.2 equiv of the stabilized ylide in one portion.

  • Reaction: Heat the mixture to 90°C under an inert atmosphere (N

    
     or Ar) for 4–16 hours.
    
    • Note: Monitor by TLC/LCMS. If conversion is slow, increase temp to reflux (

      
      C).
      
  • Workup: Cool to room temperature. Concentrate the solvent in vacuo.

  • Purification: The residue will contain the product and triphenylphosphine oxide (TPPO). Triturate with cold hexanes/diethyl ether to precipitate TPPO, filter, and purify the filtrate via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Synthesis of Non-Conjugated Alkenes (Unstabilized Ylides)

Best for: Terminal alkenes, Alkyl chains.

Rationale: Unstabilized ylides require strong bases. Do NOT use n-BuLi , as it acts as a nucleophile and will attack the C4-F position. Instead, use LiHMDS (Lithium Hexamethyldisilazide) or NaHMDS . These bases are bulky and non-nucleophilic, minimizing


 risk.

Reagents:

  • Phosphonium Salt: Methyltriphenylphosphonium bromide (1.2 equiv)

  • Base: LiHMDS (1.0 M in THF, 1.15 equiv)

  • Substrate: 4-Fluoro-6-methoxynicotinaldehyde (1.0 equiv)

  • Solvent: Anhydrous THF

  • Temperature: -78°C to 0°C

Step-by-Step Workflow:

Protocol_B_Workflow Step1 1. Salt Suspension Suspend MePPh3Br in THF Cool to -78°C Step2 2. Ylide Generation Add LiHMDS dropwise Stir 30-60 min at 0°C Solution turns yellow/orange Step1->Step2 Deprotonation Step3 3. Substrate Addition Cool back to -78°C Add Aldehyde (in THF) slowly Step2->Step3 Nucleophilic Attack Step4 4. Warm Up Allow to warm to RT over 2h Monitor by TLC Step3->Step4 Olefin Formation Step5 5. Quench Add Sat. NH4Cl Extract with EtOAc Step4->Step5 Workup

Figure 2: Cryogenic workflow for unstabilized ylides using non-nucleophilic bases.

Detailed Procedure:

  • Preparation: Flame-dry a 2-neck flask and cool under Argon. Add Methyltriphenylphosphonium bromide (1.2 equiv) and anhydrous THF (0.15 M).

  • Ylide Formation: Cool the suspension to -78°C (dry ice/acetone). Add LiHMDS (1.15 equiv) dropwise.

    • Critical: Remove the cooling bath and stir at 0°C for 30 mins to ensure complete ylide formation (solution becomes bright yellow).

  • Substrate Addition: Cool the ylide solution back to -78°C . Dissolve 4-Fluoro-6-methoxynicotinaldehyde (1.0 equiv) in a minimal amount of THF and add it dropwise via syringe.

    • Why? Adding at -78°C prevents immediate exothermic side reactions.

  • Reaction: Stir at -78°C for 1 hour, then remove the bath and allow to warm to Room Temperature (RT) over 2 hours.

  • Quench: Quench with saturated aqueous NH

    
    Cl.
    
  • Workup: Extract with Et

    
    O or EtOAc (3x). Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.[1]

Data Summary & Troubleshooting

Table 1: Optimization Parameters

ParameterRecommendationReason
Base Selection LiHMDS / NaHMDS / KOtBu Bulky, non-nucleophilic bases prevent

at C4-F. Avoid n-BuLi.
Stoichiometry Base < Phosphonium Salt Ensure no free base remains to attack the pyridine ring. Use 0.95–0.98 equiv of base relative to salt.
Temperature -78°C (Addition) Kinetic control favors C=O attack over C-F displacement.
Solvent THF or DME Ethers coordinate Li+, stabilizing the ylide intermediate.

Common Pitfalls:

  • Loss of Fluorine: If LCMS shows a mass of [M - F + OMe] or [M - F + Bu], the base acted as a nucleophile. Solution: Switch to LiHMDS and lower the temperature.

  • Low Yield: The aldehyde may be hydrating or polymerizing. Solution: Ensure the aldehyde is freshly purified and the THF is strictly anhydrous.

References

  • Wittig, G. & Schöllkopf, U. (1954).[2] Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien I. Chemische Berichte, 87(9), 1318–1330. Link

  • Vedejs, E. & Peterson, M. J. (1994). Stereocontrol in Organic Synthesis Using the Wittig Reaction. Topics in Stereochemistry, 21, 1–85. Link

  • Schlosser, M. (1998).
  • Chupakhin, O. N., Charushin, V. N., & van der Plas, H. C. (1994). Nucleophilic Aromatic Substitution of Hydrogen. Academic Press. (Context on Fluoropyridine reactivity).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Aromatic Substitution). Link

Sources

Application Notes & Protocols: Leveraging 4-Fluoro-6-methoxynicotinaldehyde in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 4-Fluoro-6-methoxynicotinaldehyde as a versatile heterocyclic building block for the synthesis of advanced pharmaceutical intermediates. We delve into the molecule's unique reactivity, dictated by its trifunctional nature—a reactive aldehyde, an activatable fluorine for nucleophilic aromatic substitution (SNAr), and a methoxy group that modulates the pyridine ring's electronics. This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols for key synthetic transformations, including SNAr, Claisen-Schmidt condensation, and reductive amination. The application of these methods is contextualized through a discussion on the synthesis of scaffolds relevant to modern drug discovery, such as those used in KRAS inhibitors.

Introduction: The Strategic Value of a Trifunctional Pyridine Building Block

Substituted pyridine rings are privileged scaffolds in medicinal chemistry, appearing in a vast array of top-selling pharmaceuticals. Their ability to engage in hydrogen bonding and modulate physicochemical properties makes them indispensable. 4-Fluoro-6-methoxynicotinaldehyde emerges as a particularly valuable starting material due to the orthogonal reactivity of its three functional groups.

  • The Aldehyde Group: A versatile synthetic handle for forming carbon-carbon and carbon-nitrogen bonds through reactions like condensations, reductive aminations, and oxidations.[1][2]

  • The 4-Fluoro Group: The fluorine atom, positioned para to the ring nitrogen, is highly activated for Nucleophilic Aromatic Substitution (SNAr).[3] In SNAr reactions, fluorine is often a superior leaving group compared to other halogens due to the high electronegativity which polarizes the C-F bond, making the carbon highly electrophilic and facilitating the rate-determining nucleophilic attack.[4][5]

  • The 6-Methoxy Group: This electron-donating group influences the overall electronic character of the pyridine ring and can be a site for later-stage demethylation to reveal a hydroxypyridine moiety if desired.

The strategic incorporation of fluorine in drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and membrane permeability. This guide will demonstrate how to harness the latent reactivity of 4-Fluoro-6-methoxynicotinaldehyde to construct complex molecular architectures efficiently.

Physicochemical Properties & Reactivity Profile

A clear understanding of the substrate's properties is fundamental to successful protocol development.

PropertyValueSource
IUPAC Name 4-Fluoro-6-methoxypyridine-3-carbaldehyde---
Molecular Formula C7H6FNO2---
Molecular Weight 155.13 g/mol ---
CAS Number 1060802-53-9---
Appearance Off-white to light yellow crystalline powder[6]
Melting Point 51-54 °C[6]
Solubility Soluble in common organic solvents (e.g., THF, DCM, DMF, DMSO). Insoluble in water.[6]
Core Reactivity Schematic

The molecule's utility stems from the ability to selectively address its functional groups.

Caption: Key reactive sites of 4-Fluoro-6-methoxynicotinaldehyde.

Application in Bioactive Scaffold Synthesis: KRAS Inhibitor Cores

The Kirsten rat sarcoma virus (KRAS) oncogene is a critical target in cancer therapy, with mutations like G12D and G12C being prevalent drivers of tumor growth.[7][8][9] Many KRAS inhibitors feature a substituted heterocyclic core designed to bind within the switch-II pocket of the protein.[10][11] The pyridopyrimidinone scaffold is a common framework in such inhibitors. 4-Fluoro-6-methoxynicotinaldehyde is an ideal precursor for constructing such scaffolds.

The workflow below illustrates a hypothetical, yet chemically sound, pathway to a core intermediate for a KRAS G12D inhibitor, leveraging the key reactions detailed in this guide.

A 4-Fluoro-6-methoxynicotinaldehyde B Step 1: SNAr Reaction (Protocol 1) + Piperazine derivative A->B C Intermediate A 4-(Piperazin-1-yl)-6-methoxynicotinaldehyde B->C D Step 2: Reductive Amination (Protocol 3) + Acrylamide derivative C->D E Intermediate B (Linear Precursor) D->E F Step 3: Intramolecular Cyclization (e.g., Michael Addition) E->F G Final Core Scaffold (e.g., Pyridopyrimidinone derivative) F->G

Caption: Synthetic workflow towards a KRAS inhibitor scaffold.

This multi-step sequence begins with a crucial SNAr reaction to install a piperazine moiety, a common feature for engaging with the solvent-exposed region of the KRAS protein. This is followed by reductive amination to build out the side chain, which is then cyclized to form the rigid bicyclic core.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. All reactions involving anhydrous solvents or reactive reagents should be performed under an inert atmosphere (Nitrogen or Argon).

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Secondary Amines

This protocol describes the displacement of the fluoride with a generic secondary amine, a key step in building many pharmaceutical intermediates.

Rationale: The pyridine nitrogen and the fluorine atom activate the C4 position for nucleophilic attack. The reaction proceeds via a stabilized Meisenheimer intermediate.[3][4][12] Using a mild base and a polar aprotic solvent facilitates the reaction, often at moderate temperatures.

Materials:

  • 4-Fluoro-6-methoxynicotinaldehyde (1.0 eq.)

  • Secondary Amine (e.g., Morpholine, Piperazine) (1.2 eq.)

  • Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq.)

  • N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-Fluoro-6-methoxynicotinaldehyde (e.g., 1.55 g, 10 mmol) and the base (e.g., K₂CO₃, 2.76 g, 20 mmol).

  • Add anhydrous DMF (e.g., 20 mL) via syringe.

  • Add the secondary amine (e.g., Morpholine, 1.05 mL, 12 mmol) dropwise to the stirred suspension.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Pour the mixture into water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution (50 mL), followed by brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

NucleophileConditionsTypical Yield
MorpholineK₂CO₃, DMF, 90 °C, 6h>90%
N-Boc-piperazineDIPEA, DMSO, 100 °C, 8h85-95%
PyrrolidineK₂CO₃, DMF, 80 °C, 4h>95%
Protocol 2: Claisen-Schmidt Condensation

This protocol describes the base-catalyzed condensation of the aldehyde with an enolizable ketone to form an α,β-unsaturated ketone (chalcone-like) intermediate.

Rationale: A strong base deprotonates the α-carbon of the ketone, forming an enolate nucleophile. The enolate then attacks the electrophilic carbonyl carbon of 4-Fluoro-6-methoxynicotinaldehyde. The resulting aldol adduct readily dehydrates under the reaction conditions to form the conjugated system.[1][2][13][14][15]

Materials:

  • 4-Fluoro-6-methoxynicotinaldehyde (1.0 eq.)

  • Ketone (e.g., Acetophenone) (1.0 eq.)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Crushed ice and water

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • Dissolve 4-Fluoro-6-methoxynicotinaldehyde (e.g., 1.55 g, 10 mmol) and the ketone (e.g., Acetophenone, 1.20 g, 10 mmol) in ethanol (30 mL) in a flask with stirring.

  • Prepare a 40% aqueous solution of NaOH. Add this solution dropwise to the flask at room temperature until the solution becomes cloudy and a precipitate begins to form.

  • Stir the mixture at room temperature for 12-24 hours.

  • Work-up: Pour the reaction mixture into a beaker containing crushed ice (approx. 200 g).

  • Acidify the mixture by slowly adding dilute HCl with stirring until the pH is ~7. A solid precipitate should form.

  • Collect the solid by vacuum filtration, washing thoroughly with cold water.

  • Purification: The crude solid can be recrystallized from a suitable solvent (e.g., ethanol) to yield the pure chalcone derivative.

Protocol 3: Direct Reductive Amination

This protocol details the one-pot conversion of the aldehyde to a secondary amine using a primary amine and a mild reducing agent.

Rationale: The reaction proceeds via the initial formation of an imine (or iminium ion under acidic conditions), which is then reduced in situ.[16][17] Sodium triacetoxyborohydride (STAB) is an ideal reagent as it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the intermediate iminium ion.[18]

Materials:

  • 4-Fluoro-6-methoxynicotinaldehyde (1.0 eq.)

  • Primary Amine (e.g., Benzylamine) (1.1 eq.)

  • Sodium Triacetoxyborohydride [NaBH(OAc)₃] (1.5 eq.)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Acetic Acid (catalytic amount, optional)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-Fluoro-6-methoxynicotinaldehyde (e.g., 1.55 g, 10 mmol) and anhydrous DCM (50 mL).

  • Add the primary amine (e.g., Benzylamine, 1.2 mL, 11 mmol) and stir for 20 minutes at room temperature to allow for imine formation. A catalytic amount of acetic acid (1-2 drops) can accelerate this step.

  • Add Sodium Triacetoxyborohydride (e.g., 3.18 g, 15 mmol) portion-wise over 10 minutes. The mixture may gently effervesce.

  • Stir the reaction at room temperature for 4-16 hours.

  • Monitoring: Monitor by TLC or LC-MS for the disappearance of the starting material and imine intermediate.

  • Work-up: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution (50 mL). Stir vigorously until gas evolution ceases.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Characterization of Intermediates

The products from the described protocols can be characterized using standard analytical techniques. Below is a table of expected data for a model product from Protocol 1.

Product Example: 4-Morpholino-6-methoxynicotinaldehyde

TechniqueExpected Data
¹H NMR δ (ppm): ~9.8 (s, 1H, -CHO), ~8.3 (s, 1H, H-2), ~6.5 (s, 1H, H-5), ~3.9 (s, 3H, -OCH₃), ~3.8 (t, 4H, morpholine), ~3.4 (t, 4H, morpholine).
¹³C NMR δ (ppm): ~190 (-CHO), ~165 (C-6), ~158 (C-4), ~150 (C-2), ~108 (C-3), ~95 (C-5), ~66 (morpholine), ~54 (-OCH₃), ~48 (morpholine).
Mass Spec (ESI+) Calculated for C₁₂H₁₄N₂O₃: 234.10. Found: m/z = 235.11 [M+H]⁺.

Conclusion

4-Fluoro-6-methoxynicotinaldehyde is a powerful and versatile building block for pharmaceutical synthesis. Its distinct reactive sites—the aldehyde and the C4-fluorine—can be addressed through a range of robust and high-yielding transformations. The protocols provided herein for Nucleophilic Aromatic Substitution, Claisen-Schmidt condensation, and reductive amination offer reliable methods for elaborating this starting material into complex intermediates for high-value targets, such as KRAS inhibitors. By understanding the causality behind these reactions, researchers can effectively integrate this compound into their synthetic strategies to accelerate drug discovery programs.

References

  • Vashchenko, V., Kutulya, L., & Krivoshey, A. (n.d.). Simple and Effective Protocol for Claisen-Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes. Synthesis, 2007(03), 391-397. [Link]

  • University of Arizona. (n.d.). Claisen-Schmidt Condensation. [Link]

  • Gawade, S. A., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Cogent Chemistry, 9(1). [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Wang, F., et al. (2021). Direct electrochemical reductive amination between aldehydes and amines with a H/D-donor solvent. Organic & Biomolecular Chemistry, 19(30), 6706-6710. [Link]

  • Ahluwalia, V. K., & Parashar, R. K. (2002). Name Reactions in Organic Synthesis. Cambridge University Press. [Link]

  • PraxiLabs. (n.d.). Claisen Schmidt Reaction Virtual Lab. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and pharmacological evaluation of bicyclic and tetracyclic pyridopyrimidinone analogues as new KRAS G12C inhibitors. European Journal of Medicinal Chemistry, 213, 113173. [Link]

  • Singleton, D. A. (2018). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. Organic Chemistry Highlights. [Link]

  • Organic Chemistry Explained. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]

  • Alam, M. S., et al. (2024). Design, synthesis, and evaluation of purine and pyrimidine-based KRAS G12D inhibitors: Towards potential anticancer therapy. Bioorganic & Medicinal Chemistry, 103, 117604. [Link]

  • Zhang, Z., et al. (2025). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules, 30(10), 2235. [Link]

  • Roy, K., et al. (2026). Design, synthesis and biological evaluation of novel KRAS-G12D inhibitors. RSC Medicinal Chemistry. [Link]

  • Janes, M. R., et al. (2018). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. Journal of Medicinal Chemistry, 61(22), 10078-10090. [Link]

Sources

Troubleshooting & Optimization

Preventing oxidation of 4-Fluoro-6-methoxynicotinaldehyde during storage

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Oxidation of 4-Fluoro-6-methoxynicotinaldehyde

Executive Summary

You are likely accessing this guide because you have observed a white precipitate in your yellow aldehyde sample, or your downstream reductive aminations are failing with low conversion.

4-Fluoro-6-methoxynicotinaldehyde is a highly reactive heterocyclic building block. Its structural features—specifically the electron-deficient pyridine ring combined with an aldehyde moiety—make it uniquely susceptible to radical autoxidation . This process converts the active aldehyde into 4-fluoro-6-methoxynicotinic acid , a contaminant that actively sabotages subsequent reactions.

This guide provides the definitive protocols for storage, handling, and recovery, moving beyond generic advice to address the specific physicochemical properties of this molecule.

Module 1: The Science of Degradation (FAQ)

Q: Why does this specific aldehyde oxidize so rapidly compared to benzaldehyde? A: The instability is driven by the electronics of the pyridine ring.

  • Electronic Activation: The pyridine ring is electron-deficient. The fluorine atom at the C4 position further withdraws electron density. This makes the carbonyl carbon highly electrophilic and the aldehydic C-H bond weaker and more prone to homolytic cleavage.

  • The Mechanism: It follows a radical chain mechanism . Once initiated (by light or trace metals), the aldehydic hydrogen is abstracted to form an acyl radical. This reacts with atmospheric oxygen to form a peracid intermediate, which then oxidizes a second molecule of aldehyde to form two molecules of carboxylic acid.[1]

Q: Is the degradation visible? A: Yes.

  • Fresh Material: Typically a pale yellow to off-white crystalline solid.

  • Oxidized Material: Often develops a "crust" of white solid (the nicotinic acid derivative) or turns into a gummy residue if moisture is present (hydrate formation).

Q: Does the methoxy group help stabilize it? A: Only marginally. While the methoxy group at C6 is an electron donor by resonance, the inductive withdrawal from the nitrogen and the fluorine dominates the reactivity, leaving the aldehyde vulnerable.

Module 2: The "Gold Standard" Storage Protocol

Do not rely on standard "cool, dry place" advice. Follow this Self-Validating Storage System (SVSS).

Step-by-Step SOP
  • Primary Containment (The Vessel):

    • Never store in a container with a large headspace (air volume).

    • Use amber glass vials with Teflon-lined screw caps. The amber glass blocks UV light (radical initiator).

    • Pro-Tip: If you have 100 mg in a 20 mL vial, transfer it to a 2 mL vial immediately.

  • Atmospheric Control (The Gas):

    • Purge the vial with Argon (preferred over Nitrogen due to higher density) for 30 seconds before capping.

    • Wrap the cap junction with Parafilm or electrical tape to prevent gas exchange.

  • Thermal Regulation:

    • Store at -20°C .

    • CRITICAL: When removing from the freezer, allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the solid, creating a hydrate that accelerates oxidation.

  • Desiccation:

    • Store the vial inside a secondary jar containing active desiccant (e.g., Drierite or silica gel).

Visualizing the Storage Workflow

StorageProtocol Start Synthesis/Receipt Purge Argon Purge (Minimize Headspace) Start->Purge Seal Seal & Parafilm (Amber Vial) Purge->Seal Freeze Store at -20°C (With Desiccant) Seal->Freeze Warm Warm to RT (Closed Vial) Freeze->Warm Retrieve Use Usage Event Use->Purge Re-Store Warm->Use Safe to Open

Figure 1: The Cyclic Storage Workflow. Note the critical "Warm to RT" step to prevent moisture ingress.

Module 3: Troubleshooting & Recovery

Q: I suspect my sample is partially oxidized. Can I still use it? A: Do not use it directly. Even 5% acid impurity can quench catalytic cycles or neutralize the base in your next step. You must purify it.[2]

Q: How do I purify it? (The Bicarbonate Wash) Because the impurity is a carboxylic acid and your product is a neutral/weakly basic aldehyde, you can separate them using a basic extraction.

Recovery Protocol:

  • Dissolve: Dissolve the crude solid in Dichloromethane (DCM) or Ethyl Acetate. (DCM is preferred for solubility).

  • Wash: Extract the organic layer with Saturated Aqueous Sodium Bicarbonate (NaHCO₃) .

    • Chemistry: The NaHCO₃ deprotonates the 4-fluoro-6-methoxynicotinic acid, moving it into the aqueous layer as the sodium salt. The aldehyde remains in the organic layer.

  • Dry: Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Verify: Check ¹H NMR. The aldehyde proton signal (typically ~10 ppm) should be sharp, and the broad acid proton signal (~11-13 ppm) should be gone.

Visualizing the Purification Logic

Purification cluster_layers Phase Separation Impure Oxidized Sample (Aldehyde + Acid) DCM Dissolve in DCM Impure->DCM Wash Wash with Sat. NaHCO3 DCM->Wash Org Organic Layer (Contains Aldehyde) Wash->Org Separation Aq Aqueous Layer (Contains Acid Salt) Wash->Aq Final Pure Aldehyde (After Drying/Evap) Org->Final Waste Waste Stream Aq->Waste Discard

Figure 2: Acid-Base Extraction Workflow for recovering pure aldehyde.

Module 4: Impact on Downstream Chemistry

Q: Why did my Reductive Amination fail? A: The presence of 4-fluoro-6-methoxynicotinic acid is likely the culprit.

ComponentInteraction with Acid ImpurityConsequence
Amine Partner Acid protonates the amine (R-NH₂ → R-NH₃⁺).The amine becomes non-nucleophilic and cannot attack the aldehyde to form the imine.
Reducing Agent Acid can consume hydride equivalents (e.g., NaBH(OAc)₃).Lowers the effective stoichiometry of the reductant.
pH Balance Drastically lowers reaction pH.Imine formation is pH-sensitive (optimal pH 4-5). Strong carboxylic acids drop pH too low, inhibiting dehydration.

Technical Insight: If you are performing a reductive amination, always add a scavenger base (like Triethylamine or DIPEA) if you suspect trace acid, or perform the bicarbonate wash described in Module 3 prior to the reaction.

References
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 23: Formation and reactions of carbonyl compounds).

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Reductive Amination mechanisms and interference).

  • Sigma-Aldrich (Merck). (n.d.). Handling Air-Sensitive Reagents: Technical Bulletin AL-134.[3] (Standard industry protocols for inert storage).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General reference for aldehyde purification via bisulfite or base wash).

Sources

Purification strategies for 4-Fluoro-6-methoxynicotinaldehyde derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-Fluoro-6-methoxynicotinaldehyde

Status: Active Ticket ID: #PUR-FMN-001 Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary & Triage

Subject: 4-Fluoro-6-methoxynicotinaldehyde (CAS: 1289210-36-1) Molecular Formula: C


H

FNO

Key Reactivity Profile: [1]
  • Aldehyde (C3): Susceptible to autoxidation to carboxylic acid (4-fluoro-6-methoxynicotinic acid).[1]

  • Fluorine (C4): Highly activated for Nucleophilic Aromatic Substitution (

    
    ).[1] The electron-withdrawing aldehyde group at C3 makes the C4-fluorine extremely labile to nucleophiles (OH
    
    
    
    , alkoxides, amines).
  • Pyridine Nitrogen: Basic center, causes severe peak tailing on acidic stationary phases (silica).[2]

Initial Assessment (The "Triage" Protocol): Before attempting purification, perform a diagnostic


H NMR in CDCl

.[1]
  • Signal at ~10.0 ppm (s): Intact Aldehyde.

  • Signal at ~12.0 ppm (broad): Carboxylic acid impurity (Oxidation).[1]

  • Loss of Fluorine coupling/Signal shift: Indicates

    
     hydrolysis (likely replaced by -OH or -OMe if handled in methanol/base).[1]
    

Decision Matrix: Selecting Your Strategy

Do not default to flash chromatography immediately. The high reactivity of the C4-fluorine requires specific handling.

PurificationStrategy Start Crude Material Analysis PurityCheck Purity > 85%? Start->PurityCheck ImpurityType Identify Impurity PurityCheck->ImpurityType No (<85%) Cryst Method C: Recrystallization (Heptane/Toluene) PurityCheck->Cryst Yes (>85%) AcidImpurity Impurity: Carboxylic Acid ImpurityType->AcidImpurity NonPolarImpurity Impurity: Non-polar/Starting Mat. ImpurityType->NonPolarImpurity Bisulfite Method A: Bisulfite Adduct (Strict pH Control) AcidImpurity->Bisulfite Best Specificity Flash Method B: Buffered Flash Chrom. (TEA Modified) NonPolarImpurity->Flash Best Separation

Figure 1: Strategic decision tree for purification based on impurity profile.

Method A: Chemical Purification (Bisulfite Adduct)

Best for: Removing non-aldehyde impurities or separating from the oxidized acid.[1] Critical Warning: Standard bisulfite regeneration uses strong base (NaOH, pH > 12). DO NOT USE THIS. High pH will displace the C4-fluorine (


), destroying your compound.[1] Use the Mild Regeneration Protocol  below.
Protocol 1: Formation & Mild Regeneration

Step 1: Adduct Formation

  • Dissolve crude aldehyde (1.0 equiv) in minimal Ethyl Acetate (EtOAc).[1]

  • Add 2.0 equiv of saturated aqueous Sodium Bisulfite (NaHSO

    
    ).
    
  • Stir vigorously for 1-2 hours. The aldehyde converts to the water-soluble bisulfite adduct.[3]

  • Separation: Transfer to a separatory funnel.

    • Organic Layer:[1][4] Contains non-aldehyde impurities.[3] Discard (or save for recovery).

    • Aqueous Layer:[1][4] Contains your product as the adduct.[1][5][6] Keep this.

  • Wash the aqueous layer 2x with Et

    
    O to remove lipophilic residues.
    

Step 2: Mild Regeneration (The "Safe" Way)

  • Cool the aqueous layer to 0°C.

  • Add fresh EtOAc (equal volume to aqueous).

  • Slowly add saturated Sodium Bicarbonate (NaHCO

    
    ) or solid Na
    
    
    
    CO
    
    
    until pH reaches 8.0 - 9.0 (Monitor closely). Do not exceed pH 10.
    • Alternative: Add excess aqueous Formaldehyde (37%).[1] Formaldehyde binds bisulfite more strongly, releasing your product without pH shock.[1]

  • Extract the aqueous layer 3x with EtOAc.

  • Dry combined organics over Na

    
    SO
    
    
    
    (anhydrous) and concentrate in vacuo at <30°C.

Method B: Chromatographic Purification

Best for: Complex mixtures where the aldehyde is not the major component.[1] The Problem: Pyridines interact with acidic silanols on silica gel, causing "streaking" or "tailing," which ruins separation.[1][2]

Troubleshooting Guide: Flash Chromatography
IssueRoot CauseSolution
Severe Tailing Basic pyridine nitrogen H-bonding with acidic silica silanols.[1]Deactivate Silica: Add 1% Triethylamine (TEA) to your mobile phase. Pre-flush the column with 1% TEA/Hexane before loading.
Co-elution Polarity match with impurities.Switch Selectivity: Change modifier from EtOAc to Acetone (better for dipoles) or use Amino-functionalized Silica (NH

)
(removes silanol acidity).[1]
Product Decomposition Acid-catalyzed hydrolysis on silica.[1]Fast Elution: Do not leave compound on column. Elute within 15 mins. Use Neutral Alumina instead of silica.

Recommended Solvent System:

  • Solvent A: Hexanes (or Heptane) + 1% Et

    
    N[1]
    
  • Solvent B: Ethyl Acetate + 1% Et

    
    N[1]
    
  • Gradient: 0% to 30% B over 15 CV (Column Volumes).

  • Note: The product usually elutes early (Rf ~0.4 in 20% EtOAc/Hex) due to the fluorine/methoxy lipophilicity.

Method C: Recrystallization

Best for: Final polishing of material >85% pure.

Solvent Selection Rules:

  • AVOID: Alcohols (MeOH, EtOH) at high heat.[1] The C4-F is liable to solvolysis to form the alkoxy-derivative.[1]

  • PREFERRED: Non-nucleophilic hydrocarbon/ether systems.

Protocol:

  • Dissolve crude solid in minimal boiling Toluene (or Benzene if permitted).[1]

  • Slowly add hot Heptane (or Hexane) until slight turbidity persists.

  • Allow to cool slowly to Room Temp, then to 4°C.

  • Filter crystals and wash with cold Heptane.

Frequently Asked Questions (FAQ)

Q: My product turned into a solid that isn't soluble in CDCl


 after sitting on the bench. What happened? 
A:  It likely oxidized to the carboxylic acid (4-fluoro-6-methoxynicotinic acid).[1] Pyridine aldehydes are air-sensitive.[1]
  • Fix: Perform a basic extraction (wash organic with NaHCO

    
    ).[1] The acid goes into water; the aldehyde stays in organic.[1]
    

Q: I see a new spot on TLC after using Methanol/NaOH for workup. A: You likely displaced the fluorine. The C4-position is activated. Methoxide (


) or Hydroxide (

) will replace the Fluorine via

.[1]
  • Fix: Avoid strong bases and nucleophilic solvents (MeOH) during workup.[1] Use t-Butyl Methyl Ether (TBME) or EtOAc.[1]

Q: Can I use KMnO


 stain? 
A:  Yes, aldehydes stain effectively with KMnO

(oxidize to acid), but the pyridine ring can also be active.[1] 2,4-DNP stain is specific for the aldehyde (orange/red spot).[1]

Storage & Stability

  • Atmosphere: Store under Argon or Nitrogen.

  • Temperature: -20°C (Freezer).

  • Container: Amber glass (light sensitive).

  • Stabilizer: Is not typically required, but ensure no trace acid is present, as it accelerates autoxidation.

References

  • Pyridine Aldehyde Reactivity & Handling: Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley. (General reference for pyridine reactivity and aldehyde stability).
  • Bisulfite Purification Methodology

    • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[7] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[1][7] Journal of Organic Chemistry, 64(15), 5722-5724.Link

  • Flash Chromatography of Basic Heterocycles: Reich, H. J., & Schwan, A. (2001). Chromatography. In Encyclopedia of Reagents for Organic Synthesis. (Standard protocols for amine/pyridine tailing suppression).
  • Bloch, R. (1998). Additions of Organometallic Reagents to C=N Bonds: Reactivity and Selectivity. Chemical Reviews, 98(4), 1407-1438.
  • Compound Specific Data (4-Fluoro-6-methoxynicotinaldehyde)

    • PubChem CID: 1289210-36-1.Link

Sources

Technical Support Center: Synthesis of 4-Fluoro-6-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Fluoro-6-methoxynicotinaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis and minimize common side reactions. Our goal is to equip you with the expertise to achieve high yields and purity in your experiments.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 4-Fluoro-6-methoxynicotinaldehyde, focusing on the common synthetic routes of Directed ortho-Metalation (DoM) and Vilsmeier-Haack formylation.

Issue 1: Low Yield of 4-Fluoro-6-methoxynicotinaldehyde via Directed ortho-Metalation (DoM)

Question: I am attempting to synthesize 4-Fluoro-6-methoxynicotinaldehyde from 2-fluoro-4-methoxypyridine via directed ortho-metalation, followed by quenching with a formylating agent like DMF. However, my yields are consistently low. What are the potential causes and how can I optimize the reaction?

Answer:

Low yields in Directed ortho-Metalation (DoM) of pyridine derivatives can stem from several factors, primarily related to the stability of the lithiated intermediate and competing side reactions.[1] Here’s a breakdown of the likely causes and corresponding solutions:

Causality and Mechanistic Insights:

The methoxy group at the 6-position and the fluorine at the 4-position of the pyridine ring direct the lithiation to the C5 position. However, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack by the organolithium reagent.[1][2] Furthermore, the stability of the generated lithiated species is highly dependent on temperature and the choice of base.

Potential Side Reactions:

  • Nucleophilic Addition to the Pyridine Ring: Organolithium reagents can add to the C2 or C6 positions of the pyridine ring, leading to dihydropyridine intermediates that do not yield the desired product upon workup.[1]

  • Decomposition of the Lithiated Intermediate: The lithiated pyridine species can be unstable at higher temperatures, leading to decomposition pathways.

  • Incomplete Lithiation: Insufficiently strong base or inadequate reaction time can result in incomplete deprotonation of the starting material.

Troubleshooting Workflow and Optimization Strategies:

Parameter Problem Solution & Rationale
Lithiation Base n-BuLi or s-BuLi leading to low yields and side products.Use a sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP).[1][3] These bases are less likely to add to the pyridine ring and favor deprotonation.
Temperature Reaction temperature is too high (>-70 °C).Maintain a strict low-temperature profile, typically -78 °C, throughout the lithiation and electrophilic quench.[3][4] This minimizes the decomposition of the lithiated intermediate and reduces the rate of nucleophilic addition.
Solvent Use of non-coordinating or less polar solvents.Anhydrous tetrahydrofuran (THF) is the solvent of choice as it effectively solvates the lithium cation, increasing the reactivity of the base and stabilizing the lithiated intermediate.[2]
Reaction Time Insufficient time for complete lithiation.Allow the lithiation reaction to proceed for an adequate duration (typically 1-2 hours at -78 °C) before adding the electrophile. Monitor the reaction by TLC if possible.
Electrophile Addition Slow or inefficient quenching of the lithiated species.Add a high-purity formylating agent, such as anhydrous N,N-dimethylformamide (DMF), rapidly at -78 °C to ensure efficient trapping of the organolithium intermediate before it can decompose.[5]

Experimental Protocol: Optimized Directed ortho-Metalation

  • Preparation of LDA: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve diisopropylamine (1.2 eq.) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (1.1 eq.) dropwise, maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes.

  • Lithiation: To the freshly prepared LDA solution, add a solution of 2-fluoro-4-methoxypyridine (1.0 eq.) in anhydrous THF dropwise, keeping the internal temperature at -78 °C. Stir the reaction mixture at this temperature for 1.5 hours.

  • Formylation: Add anhydrous DMF (1.5 eq.) rapidly to the reaction mixture at -78 °C.

  • Quench and Workup: After stirring for an additional 30 minutes at -78 °C, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[6]

Issue 2: Formation of Chlorinated and Diformylated Byproducts in Vilsmeier-Haack Formylation

Question: I am using the Vilsmeier-Haack reaction to formylate 2-fluoro-4-methoxypyridine. However, I am observing significant amounts of chlorinated and potentially diformylated side products in my crude reaction mixture, which complicates purification. How can I suppress these side reactions?

Answer:

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocycles.[7][8] However, the high reactivity of the Vilsmeier reagent (a chloroiminium salt) can lead to undesired side reactions, particularly with substrates containing activating groups like methoxy and halide substituents.[9]

Causality and Mechanistic Insights:

The Vilsmeier reagent is generated in situ from DMF and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[7] This reagent is a potent electrophile. The methoxy group in 2-fluoro-4-methoxypyridine strongly activates the ring towards electrophilic substitution.

Potential Side Reactions:

  • Chlorination: The Vilsmeier reagent and reaction byproducts can act as chlorinating agents, especially at higher temperatures, leading to the substitution of the methoxy group or addition of chlorine to the pyridine ring.[9]

  • Diformylation: If the product, 4-Fluoro-6-methoxynicotinaldehyde, is sufficiently activated, it can undergo a second formylation, although this is generally less common.

  • N-Formylation: In some cases, formylation can occur at the pyridine nitrogen, especially if the ring is highly activated.[10]

Troubleshooting Workflow and Optimization Strategies:

Parameter Problem Solution & Rationale
Stoichiometry of Vilsmeier Reagent Excess POCl₃ and DMF.Use a controlled stoichiometry, typically 1.1-1.5 equivalents of both POCl₃ and DMF relative to the substrate.[11] This minimizes the concentration of the reactive reagent available for side reactions.
Reaction Temperature Elevated reaction temperatures.Maintain a low temperature during the formation of the Vilsmeier reagent (0 °C) and perform the formylation at a controlled, moderate temperature (e.g., room temperature to 50 °C).[11][12] Avoid excessive heating, which promotes chlorination.
Order of Addition Adding the substrate to a pre-formed, hot Vilsmeier reagent.Prepare the Vilsmeier reagent at a low temperature (0 °C) and then add the substrate solution, allowing the reaction to warm gradually to the desired temperature. This ensures better control over the initial exothermic reaction.[11]
Workup Procedure Incomplete hydrolysis of the iminium intermediate.Ensure thorough hydrolysis of the intermediate by quenching the reaction mixture with ice-cold water or a dilute aqueous base (e.g., NaHCO₃ or NaOH) and stirring vigorously until the aldehyde is fully formed.[13]

Experimental Protocol: Optimized Vilsmeier-Haack Formylation

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, add anhydrous DMF (1.2 eq.). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.1 eq.) dropwise with vigorous stirring, ensuring the temperature does not exceed 10 °C. Stir the mixture at 0 °C for 30 minutes.

  • Formylation: Dissolve 2-fluoro-4-methoxypyridine (1.0 eq.) in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and then heat to 40-50 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Quench and Workup: Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice with vigorous stirring. Neutralize the mixture with a saturated aqueous solution of NaHCO₃ or dilute NaOH until the pH is ~7-8.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product using silica gel column chromatography.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the role of the fluorine atom in the synthesis of 4-Fluoro-6-methoxynicotinaldehyde?

A1: The fluorine atom serves multiple roles. Electronically, it is an electron-withdrawing group that influences the regioselectivity of electrophilic and nucleophilic reactions on the pyridine ring. In the context of directed ortho-metalation, its presence, along with the methoxy group, helps direct the deprotonation to the C5 position.[2][14] For pharmaceutical applications, the incorporation of fluorine can significantly alter the metabolic stability, lipophilicity, and binding affinity of the final drug molecule.

Q2: Can I use other formylating agents besides DMF in the Directed ortho-Metalation route?

A2: Yes, other formylating agents can be used to trap the lithiated intermediate.[5][15] Common alternatives include ethyl formate and N-formylpiperidine. The choice of formylating agent can influence the reaction efficiency and yield. DMF is often preferred due to its commercial availability, low cost, and generally good performance.

Q3: My purified 4-Fluoro-6-methoxynicotinaldehyde is a yellow oil, but I have seen it reported as a solid. How can I induce crystallization?

A3: The physical state of the final product can depend on its purity. Residual solvents or minor impurities can prevent crystallization. If you have a high-purity oil, you can attempt to induce crystallization by:

  • Trituration: Adding a non-polar solvent like hexanes or pentane and scratching the inside of the flask with a glass rod.

  • Seeding: Introducing a small crystal of a previously solidified batch.

  • Cooling: Storing the purified oil at low temperatures (e.g., in a refrigerator or freezer) for an extended period.

  • Further Purification: If these methods fail, it may indicate the presence of impurities that need to be removed by a second chromatographic purification or recrystallization from a suitable solvent system.[6]

Q4: Are there any specific safety precautions I should take when working with the reagents for these syntheses?

A4: Yes, several reagents used in these syntheses are hazardous and require careful handling:

  • n-Butyllithium: Highly pyrophoric and reacts violently with water. It should be handled under an inert atmosphere using syringe techniques.

  • Phosphorus Oxychloride (POCl₃): Corrosive, toxic, and reacts violently with water. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[11]

  • Diisopropylamine and other amines: Can be corrosive and have strong odors. Handle in a fume hood.

  • Solvents: Anhydrous solvents like THF can form explosive peroxides. Use freshly distilled or commercially available anhydrous solvents.

Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.[16][17]

Section 3: Visualizing the Reaction Pathways

Directed ortho-Metalation (DoM) Workflow

DoM_Workflow cluster_prep Base Preparation cluster_reaction Core Reaction cluster_workup Workup & Purification LDA_prep Prepare LDA from Diisopropylamine and n-BuLi in THF at -78°C Lithiation Lithiation at C5 with LDA at -78°C Start 2-Fluoro-4- methoxypyridine Start->Lithiation Add Substrate Quench Quench with anhydrous DMF Lithiation->Quench Form Lithiated Intermediate Workup Aqueous Quench (NH4Cl) Quench->Workup Form Iminium Salt Extract Extraction with Ethyl Acetate Workup->Extract Purify Column Chromatography Extract->Purify Product 4-Fluoro-6-methoxy- nicotinaldehyde Purify->Product

Caption: Workflow for Directed ortho-Metalation.

Vilsmeier-Haack Formylation Pathway

VH_Pathway cluster_reagent Reagent Formation cluster_main_reaction Formylation cluster_hydrolysis Hydrolysis & Product Formation DMF_POCl3 DMF + POCl3 (0°C) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF_POCl3->Vilsmeier_Reagent Attack Electrophilic Attack at C5 Substrate 2-Fluoro-4-methoxypyridine Substrate->Attack Intermediate Iminium Intermediate Attack->Intermediate Hydrolysis Aqueous Workup (H2O / Base) Intermediate->Hydrolysis Final_Product 4-Fluoro-6-methoxy- nicotinaldehyde Hydrolysis->Final_Product

Caption: Mechanism of Vilsmeier-Haack Formylation.

References

  • Stiasny, N., et al. (2012). Directed (ortho) Metallation. University of Regensburg. Available at: [Link]

  • Miah, M. A. J., & Snieckus, V. (1985). Directed ortho metalation of O-pyridyl carbamates. Regiospecific entries into polysubstituted pyridines. The Journal of Organic Chemistry, 50(26), 5436–5438. Available at: [Link]

  • Comins, D. L., & Sivaraman, S. (2008). Selective Synthesis of 2-Substituted Pyridine N-Oxides via Directed ortho-Metallation using Grignard Reagents. Tetrahedron Letters, 49(48), 6901-6903.
  • Miah, M. A. J., & Snieckus, V. (1985). Directed ortho metalation of O-pyridyl carbamates. Regiospecific entries into polysubstituted pyridines. The Journal of Organic Chemistry. Available at: [Link]

  • Abramovitch, R. A., et al. (1985). Metallation of pyridine N-oxides and application to synthesis. Journal of the Chemical Society, Perkin Transactions 1, 2589-2594. Available at: [Link]

  • Reddy, G. J., et al. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Chemical Science International Journal, 1-7. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). Available at: [Link]

  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.). Available at: [Link]

  • Çetin, A., & Ceylan, M. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution (SNAr). Records of Natural Products, 14(4), 269. Available at: [Link]

  • ResearchGate. (2025). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization? | Request PDF. Available at: [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Available at: [Link]

  • ResearchGate. (2025). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. Available at: [Link]

  • Google Patents. (n.d.). US5457239A - Process for formylation of aromatic compounds.
  • Organic Syntheses Procedure. (n.d.). Available at: [Link]

  • Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262. Available at: [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Available at: [Link]

  • ResearchGate. (2025). Synthesis of 4-Halogenated 3-Fluoro-6-methoxyquinolines: Key Building Blocks for the Synthesis of Antibiotics | Request PDF. Available at: [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Available at: [Link]

  • Al-Majid, A. M., & Al-Otaibi, A. A. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, 91(3), 479. Available at: [Link]

  • PubMed. (2013). Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. Available at: [Link]

  • Schall, A., & Reiser, O. (n.d.). The formylation of arylmetal reagents, most prominently of aryllithium or arylmagnesium compounds. Available at: [Link]

  • RSC Publishing. (n.d.). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. Available at: [Link]

  • Safety Data Sheet. (n.d.). Available at: [Link]

  • Google Patents. (n.d.). CN112409192A - Purification method of 4-fluoro-2-methoxyaniline.

Sources

Stability of 4-Fluoro-6-methoxynicotinaldehyde under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability and handling of 4-Fluoro-6-methoxynicotinaldehyde under basic conditions. This document is structured for organic chemists and process engineers involved in drug substance synthesis.

Executive Summary: The "Activated Core" Challenge

4-Fluoro-6-methoxynicotinaldehyde is a highly functionalized pyridine building block. Its utility in medicinal chemistry (e.g., KRAS or EGFR inhibitor synthesis) stems from its dense functionalization. However, this density creates a specific stability paradox under basic conditions:

  • The Trap: The molecule contains a highly electrophilic C4 position. The electron-deficient pyridine ring, combined with the electron-withdrawing aldehyde at C3, activates the C4-fluorine toward rapid Nucleophilic Aromatic Substitution (

    
    ) .
    
  • The Consequence: Exposure to nucleophilic bases (hydroxides, alkoxides) results in the rapid displacement of fluorine, not the desired aldehyde chemistry (e.g., Aldol or Cannizzaro).

Core Recommendation: Avoid aqueous hydroxides (


, 

) and small alkoxides (

). Use non-nucleophilic bases (DIPEA, DBU) or bulky alkoxides (

) at controlled temperatures.

Mechanistic Insight: Degradation Pathways

Understanding the competition between the aldehyde reactivity and the ring reactivity is critical. Under basic conditions, two primary pathways compete.

Pathway A: Nucleophilic Aromatic Substitution ( ) — Primary Risk

The C3-formyl group pulls electron density from the ring, making the C4-C bond highly susceptible to nucleophilic attack. If the base is also a nucleophile (e.g.,


), it will displace the fluorine before reacting with the aldehyde.
Pathway B: Cannizzaro Reaction — Secondary Risk

If the fluorine survives (or if the base is sterically hindered from attacking C4), the non-enolizable aldehyde can undergo disproportionation, forming the corresponding carboxylic acid and alcohol.

Pathway Visualization

The following diagram illustrates the competing fates of the molecule in the presence of a nucleophilic base (


).

DegradationPathways cluster_legend Reaction Kinetics Start 4-Fluoro-6-methoxy- nicotinaldehyde Meisenheimer Meisenheimer Complex (Transition State) Start->Meisenheimer Path A: Attack at C4 (Fastest with OH-) Tetrahedral Tetrahedral Intermediate Start->Tetrahedral Path B: Attack at CHO (Slower) Prod_SNAr 4-Hydroxy-6-methoxy- nicotinaldehyde (Hydrolysis Product) Meisenheimer->Prod_SNAr -F (Leaving Group) Prod_Acid 4-Fluoro-6-methoxy- nicotinic acid Tetrahedral->Prod_Acid Hydride Transfer Prod_Alc 4-Fluoro-6-methoxy- pyridin-3-yl methanol Tetrahedral->Prod_Alc Disproportionation Info The C4-F bond cleavage (Path A) is kinetically favored over Cannizzaro (Path B) due to strong ring activation.

Figure 1: Competitive degradation pathways. Path A (


) typically dominates with small nucleophiles due to the activating effect of the C3-aldehyde.

Stability Profile & Solvent Compatibility

The following data summarizes the stability of the starting material across common basic conditions.

Base TypeSpecific ReagentSolvent SystemStability RiskDominant Product
Inorganic Hydroxide NaOH / KOH (1M)Water / THFCritical 4-Hydroxy derivative (Hydrolysis)
Small Alkoxide NaOMe / NaOEtMeOH / EtOHCritical 4-Methoxy/Ethoxy derivative (

)
Bulky Alkoxide t-BuOKTHF / TolueneModerate Stable at low temp; potential Cannizzaro at high temp
Organic Amine TEA / DIPEADCM / DMFHigh Stability Intact Aldehyde (Safe for handling)
Cyclic Amine Piperidine / MorpholineEthanolHigh Risk 4-Amino substituted derivative (

)
Carbonate

/

DMF / DMSOModerate Slow hydrolysis (requires trace

)

Troubleshooting Guide (FAQ)

Q1: The reaction mixture turned bright yellow/orange immediately upon adding base. What happened?

Diagnosis: You likely triggered


 hydrolysis .
Explanation:  The 4-hydroxy-6-methoxynicotinaldehyde (or its tautomeric pyridone form) is often highly conjugated and colored. The starting material is typically white or pale yellow.
Solution: 
  • Check your base.[1][2] Are you using

    
     or 
    
    
    
    ?
  • Switch to a non-nucleophilic base (e.g.,

    
     or DIPEA).
    
  • If a strong base is required for an enolate formation, use Lithium Diisopropylamide (LDA) or LiHMDS at -78°C to suppress the substitution reaction.

Q2: I am trying to perform a Knoevenagel condensation, but I am losing the Fluorine.

Diagnosis: The amine base (often piperidine) used for catalysis is acting as a nucleophile. Explanation: Secondary amines like piperidine are excellent nucleophiles and will displace the C4-Fluorine rapidly in warm alcohol. Solution:

  • Protocol Change: Use a catalytic amount of EDDA (ethylenediamine diacetate) or a bulky base/acid pair (e.g., DIPEA/Acetic Acid) instead of piperidine.

  • Solvent: Switch from Ethanol to Toluene or DCM to reduce the solvation of nucleophilic species.

Q3: Can I use aqueous workups?

Diagnosis: Yes, but pH control is vital. Explanation: The molecule is relatively stable in water at neutral pH. However, prolonged exposure to pH > 10 (during extraction) will initiate hydrolysis. Solution:

  • Quench reactions into a buffered solution (e.g., Saturated

    
     or Phosphate buffer pH 7) rather than strong brine/base mixtures.
    
  • Keep the extraction time short and cold (

    
    C).
    

Experimental Protocols

Protocol A: Safe Stability Testing (HPLC Monitoring)

Use this protocol to validate if your specific reaction conditions are safe for the starting material.

  • Preparation: Dissolve 10 mg of 4-Fluoro-6-methoxynicotinaldehyde in 1 mL of the desired organic solvent (e.g., THF, MeCN).

  • T0 Sample: Inject 5 µL into the HPLC to establish the baseline area.

  • Challenge: Add 1.0 equivalent of your target base (e.g., DIPEA,

    
    ).
    
  • Monitoring:

    • Incubate at the intended reaction temperature (e.g., 25°C).

    • Inject samples at 15 min, 1 hour, and 4 hours.

  • Criteria:

    • >98% Parent: Conditions are safe.

    • New Peak (RRT < 1.0): Likely Hydrolysis (

      
      ). Stop.
      
    • New Peak (RRT ~ 0.8-0.9): Likely Cannizzaro (Acid/Alcohol).

Protocol B: Recommended Conditions for Reductive Amination

Standard conditions often fail due to imine instability or F-displacement. Use this modified procedure.

  • Reagents: Aldehyde (1.0 eq), Amine (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq).

  • Solvent: 1,2-Dichloroethane (DCE) or DCM. Avoid Methanol (promotes acetal formation and potential methoxide generation).

  • Acid Catalyst: Add Acetic Acid (1.0 eq). Crucial: This buffers the system, preventing basicity-induced

    
    .
    
  • Procedure:

    • Mix Aldehyde, Amine, and AcOH in DCE. Stir 30 min (Imine formation).

    • Add STAB. Stir at RT.

    • Note: Do not heat. If heat is required, the Fluorine will likely be displaced by the amine.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley. (Chapter 5: Pyridines: Reactions and Synthesis).
  • Geissman, T. A. (2011). The Cannizzaro Reaction. Organic Reactions, 2, 94–113.
  • Synthesis of Fluorinated Pyridine Intermediates (Patent Literature)

    • Deciphera Pharmaceuticals, LLC.[3] (2013).[3] WO2013134298A1 . "Raf Inhibitor Compounds."

    • Context: Describes the handling of similar 4-fluoro-pyridine intermediates in the synthesis of kinase inhibitors, utilizing mild bases to preserve the halogen.
  • General Stability of Alkoxy-Pyridines

    • GuideChem. (2024).[4][5][6] 6-Methoxynicotinaldehyde Safety Data .

    • Relevance: Provides baseline stability data for the non-fluorinated analog, highlighting that the instability is specifically introduced by the C4-Fluorine activ

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Fluoro-6-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Fluoro-6-methoxynicotinaldehyde. Tailored for researchers, scientists, and drug development professionals, this document outlines procedural, step-by-step guidance to ensure the safe handling and disposal of this chemical, grounded in established laboratory safety protocols and regulatory compliance.

Hazard Assessment and Identification

Understanding the potential hazards of 4-Fluoro-6-methoxynicotinaldehyde is the first step in its safe management. Based on data from analogous compounds, it should be treated as a hazardous substance.

Anticipated Hazards: Based on similar chemical structures, 4-Fluoro-6-methoxynicotinaldehyde is likely to exhibit the following hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][3][4]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2][5][6]

  • Respiratory Irritation: May cause respiratory irritation.[2][5][7]

Due to the presence of a fluorine atom, this compound is a fluorinated organic substance. Such compounds can be persistent in the environment, and their disposal requires special consideration to prevent contamination.[8][9]

Hazard Summary Table:

Hazard ClassificationAnticipated RiskSource Citation
Acute Toxicity (Oral, Dermal, Inhalation)Harmful[2][3][4]
Skin Corrosion/IrritationCauses skin irritation[2][5][6]
Serious Eye Damage/Eye IrritationCauses serious eye irritation[2][5][6]
Specific Target Organ Toxicity (Single Exposure)May cause respiratory irritation[2][5][7]
Personal Protective Equipment (PPE) and Handling Precautions

Proper PPE is the primary defense against chemical exposure. When handling 4-Fluoro-6-methoxynicotinaldehyde for disposal, the following PPE is mandatory:

  • Eye Protection: Wear chemical splash goggles that conform to OSHA regulations or European Standard EN166.[5][10]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.[10][11] Avoid latex gloves.

  • Body Protection: A lab coat is essential to prevent skin contact.[10][11] For larger quantities or in case of a spill, consider a chemical-resistant suit.[12]

  • Respiratory Protection: Handle the compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[10] If a fume hood is not available or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5]

Handling Best Practices:

  • Always work in a well-ventilated area, preferably a chemical fume hood.[10][11]

  • Avoid generating dust.

  • Keep containers tightly closed when not in use.[10]

  • Wash hands thoroughly after handling.[13][14]

  • Do not eat, drink, or smoke in the laboratory.[10][14]

Segregation and Storage of Chemical Waste

Proper segregation of chemical waste is critical to prevent dangerous reactions.[15][16]

  • Waste Classification: 4-Fluoro-6-methoxynicotinaldehyde waste is classified as hazardous chemical waste.[17][18]

  • Incompatible Materials: Store this waste separately from strong oxidizing agents, strong acids, and bases.[16][19] Pyridine derivatives can react with these substances.[19]

  • Storage Container: Use a designated, chemically compatible container with a secure, leak-proof lid.[15][16] The container should be clearly labeled.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "4-Fluoro-6-methoxynicotinaldehyde," and the applicable hazard pictograms (e.g., exclamation mark for irritant/harmful).[15] Include the accumulation start date and the name of the principal investigator or laboratory.[15]

Disposal Workflow

Disposal of 4-Fluoro-6-methoxynicotinaldehyde must follow institutional and local regulations for hazardous waste. Under no circumstances should this chemical be disposed of down the sink or in regular trash. [17]

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect all waste containing 4-Fluoro-6-methoxynicotinaldehyde, including contaminated consumables (e.g., gloves, weighing paper), into a designated hazardous waste container.

    • For solid waste, use a securely sealed bag before placing it in the container.

    • For liquid waste (e.g., solutions), use a compatible liquid waste container. Do not overfill the container; leave at least one inch of headspace to allow for expansion.[16]

  • Container Management:

    • Keep the hazardous waste container closed at all times except when adding waste.[17]

    • Store the container in a designated satellite accumulation area (SAA) within the laboratory.[16]

    • Ensure the SAA is inspected weekly for any signs of leakage.[16]

  • Disposal Request:

    • Once the container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers), arrange for its collection by your institution's Environmental Health and Safety (EHS) or equivalent hazardous waste management service.[16][20]

    • Provide accurate information about the waste composition to the disposal service.[20]

  • Decontamination of Empty Containers:

    • An empty container that held 4-Fluoro-6-methoxynicotinaldehyde must be decontaminated before it can be disposed of as non-hazardous waste.

    • Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).[17][21]

    • Collect the rinseate as hazardous waste.[17]

    • After triple-rinsing, deface or remove the original label and dispose of the container in the appropriate glass or plastic recycling bin.[20][21]

Disposal Decision Workflow:

DisposalWorkflow Disposal Decision Workflow for 4-Fluoro-6-methoxynicotinaldehyde Start Waste Generated (Solid or Liquid) IsHazardous Is the waste hazardous? Start->IsHazardous TripleRinse Is the container empty? Start->TripleRinse Empty Container CollectWaste Collect in a designated, labeled hazardous waste container. IsHazardous->CollectWaste Yes NonHazardous Dispose in regular trash/recycling. IsHazardous->NonHazardous No (e.g., uncontaminated packaging) Segregate Segregate from incompatible materials. CollectWaste->Segregate Store Store in a Satellite Accumulation Area (SAA). Segregate->Store ArrangePickup Arrange for pickup by EHS/ Hazardous Waste Service. Store->ArrangePickup TripleRinse->NonHazardous No (Dispose of as hazardous waste) CollectRinseate Triple-rinse container. Collect rinseate as hazardous waste. TripleRinse->CollectRinseate Yes CollectRinseate->CollectWaste

Caption: Decision workflow for the proper disposal of 4-Fluoro-6-methoxynicotinaldehyde waste.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Response Protocol:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the material is flammable or combustible, eliminate all ignition sources.[19]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain the Spill: Use an inert absorbent material like sand, vermiculite, or commercial sorbent pads to contain the spill.[11]

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[18]

  • Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office as per your institution's policy.

Conclusion

The proper disposal of 4-Fluoro-6-methoxynicotinaldehyde is a critical aspect of laboratory safety and environmental responsibility. By adhering to the procedures outlined in this guide, researchers can minimize risks and ensure compliance with safety regulations. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury. (n.d.). Retrieved from [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (2024, October 1). Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. (n.d.). Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. (n.d.). Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines | Central Washington University. (n.d.). Retrieved from [Link]

  • Laboratory chemical waste disposal guidelines - University of Otago. (n.d.). Retrieved from [Link]

  • Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. (2024, March 12). Retrieved from [Link]

  • Safety Data Sheet PYRIDINE - ChemSupply Australia. (n.d.). Retrieved from [Link]

  • Pyridine - SAFETY DATA SHEET - PENTA. (2024, November 26). Retrieved from [Link]

  • Safety Data Sheet: pyridine - Chemos GmbH&Co.KG. (n.d.). Retrieved from [Link]

  • 2 - Safety Data Sheet. (n.d.). Retrieved from [Link]

  • 2 - Safety Data Sheet. (n.d.). Retrieved from [Link]

  • Disposal of Chemicals used in the Illicit Manufacture of Drugs - Unodc. (n.d.). Retrieved from [Link]

  • 4-Fluoro-2-methoxybenzaldehyde | C8H7FO2 | CID 2774537 - PubChem. (n.d.). Retrieved from [Link]

  • February 12, 2025 HB386 Pesticides - PFAS Chemicals - Maryland. (2025, February 12). Retrieved from [Link]

  • Toxic substances list: four fluorotelomer-based substances assessed under the New Substances Program - Canada.ca. (n.d.). Retrieved from [Link]

  • 4-Fluoro-2-methoxypyridine | C6H6FNO | CID 338458 - PubChem. (n.d.). Retrieved from [Link]

  • 2-Fluoro-6-methoxypyridine | C6H6FNO | CID 14296367 - PubChem - NIH. (n.d.). Retrieved from [Link]

Sources

Personal protective equipment for handling 4-Fluoro-6-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive operational manual for the safe handling, logistical management, and disposal of 4-Fluoro-6-methoxynicotinaldehyde . It is designed for researchers requiring immediate, actionable safety data without the fluff of standard templates.

Part 1: Executive Safety Summary & Logistics

Compound Identity:

  • Chemical Name: 4-Fluoro-6-methoxynicotinaldehyde[1]

  • CAS Number: 1289210-36-1[1]

  • Molecular Formula: C₇H₆FNO₂

  • Molecular Weight: 155.13 g/mol [2]

  • Physical State: Typically a solid (powder/crystalline) at room temperature; however, impurities may lower the melting point, resulting in a semi-solid.

Quick Reference Hazard Profile
Hazard ClassGHS CodeDescriptionCritical Action
Acute Toxicity H302 / H332Harmful if swallowed or inhaled.Do not handle outside a fume hood.
Irritant H315 / H319Causes skin and serious eye irritation.[3][4][5]Wear nitrile gloves and safety glasses.
Target Organ H335May cause respiratory irritation.[3][4][5][6][7][8][9]Avoid dust generation; use local exhaust.[3]
Reactivity N/AAir-sensitive (Aldehyde oxidation).Store under inert gas (Ar/N₂) at 2–8°C.

Part 2: Personal Protective Equipment (PPE) Matrix

As a pyridine derivative with a fluorinated motif, this compound possesses high permeation potential for certain polymers. Standard latex gloves are insufficient . The following matrix is based on permeation data for pyridine-class organic aldehydes.

Glove Selection & Respiratory Protection
ParameterStandard Operation (<1g)Bulk Handling (>1g) or Spill Cleanup
Primary Glove Nitrile Rubber (0.11 mm min. thickness).Change every 30 mins.Double Gloving Required: Inner: Nitrile (0.11 mm)Outer: Nitrile (0.2 mm) or Laminate (Silver Shield®)
Eye Protection Chemical Safety Glasses with side shields (ANSI Z87.1).Chemical Splash Goggles (ventless or indirect vent).
Body Protection Standard 100% Cotton Lab Coat (buttoned).Chemical-Resistant Apron (Tyvek® or similar) over Lab Coat.
Respiratory Fume hood sash at working height (18").If outside hood (Spill): NIOSH N95 (Dust) or P100 + OV Cartridge.
PPE Decision Logic Diagram

The following decision tree illustrates the logic for selecting PPE based on the state of the chemical and the scale of operation.

PPE_Logic Start Start: Handling 4-Fluoro-6-methoxynicotinaldehyde State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution (Organic Solvent) State->Solution Quantity Quantity? Solid->Quantity PPE_Level2 LEVEL 2 PPE: Double Nitrile Gloves Splash Goggles Lab Coat + Apron Fume Hood Solution->PPE_Level2 Solvent Risk Small < 1 gram Quantity->Small Large > 1 gram Quantity->Large PPE_Level1 LEVEL 1 PPE: Nitrile Gloves (Single) Safety Glasses Lab Coat Fume Hood Small->PPE_Level1 Large->PPE_Level2 PPE_Level3 LEVEL 3 PPE: Silver Shield® Gloves Splash Goggles Chem-Resistant Suit Resp. Protection (if spill) PPE_Level2->PPE_Level3 Spill / Aerosol Risk

Figure 1: Logic flow for determining appropriate PPE levels based on physical state and operational scale.

Part 3: Operational Protocols

1. Storage & Stability
  • Temperature: Store at 2–8°C (Refrigerated) . Aldehydes are prone to autoxidation to the corresponding carboxylic acid (4-Fluoro-6-methoxynicotinic acid) upon exposure to air.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). Parafilm is insufficient for long-term storage; use a tightly sealed vial with a Teflon-lined cap, preferably inside a desiccator or glovebox if available.

  • Light: Protect from light to prevent potential photochemical degradation.

2. Weighing & Transfer (The "Closed Loop" Method)

To minimize inhalation risk and product degradation:

  • Preparation: Tare a receiving vial (with cap) on the balance.

  • Transfer: Move the source container and receiving vial into the Chemical Fume Hood .

  • Dispensing: Using a clean spatula, transfer the approximate amount into the receiving vial inside the hood.

  • Weighing: Cap the receiving vial tightly. Remove from the hood and place on the balance to record the exact mass.

    • Why? This prevents dust from contaminating the balance and prevents the user from inhaling dust during the weighing process.

  • Inerting: Immediately purge the source container with Argon/Nitrogen before resealing.

3. Reaction Setup
  • Solvent Compatibility: Soluble in DCM, Chloroform, Ethyl Acetate, and DMSO.

  • Reactivity Check: Avoid strong oxidizing agents (peroxides, permanganates) and strong bases (which may attack the pyridine ring or cause aldol-type condensations).

  • Quenching: If used in excess, quench reactions with a mild acidic buffer (e.g., saturated NH₄Cl) to neutralize reactive intermediates before workup.

Part 4: Emergency Response & Waste Management

Spill Response Workflow

In the event of a spill, immediate action is required to prevent contamination and exposure.[4][5][7][8][10]

Spill_Response Alert 1. Alert Personnel & Evacuate Area Assess 2. Assess Spill (Size & Location) Alert->Assess PPE_Don 3. Don Level 2/3 PPE (Double Gloves, Goggles) Assess->PPE_Don Type Spill Type? PPE_Don->Type Solid Solid Powder Type->Solid Liquid Solution Type->Liquid Clean_Solid Cover with wet paper towel to prevent dust. Scoop into bag. Solid->Clean_Solid Clean_Liquid Absorb with Vermiculite or Spill Pad. Place in bag. Liquid->Clean_Liquid Disposal 4. Label as Hazardous (Halogenated Organic) Clean_Solid->Disposal Clean_Liquid->Disposal Clean_Surf 5. Wash Surface (Soap & Water) Disposal->Clean_Surf

Figure 2: Step-by-step spill response protocol ensuring containment and safety.

First Aid Measures
  • Inhalation: Move to fresh air immediately. If breathing is difficult, provide oxygen.[8][11] Seek medical attention (fluorinated pyridines can cause delayed respiratory effects).[7][8]

  • Skin Contact: Wash with soap and water for 15 minutes.[11][12] Do not use organic solvents (ethanol/acetone) to wash skin, as this increases absorption.

  • Eye Contact: Rinse thoroughly with water for at least 15 minutes, lifting upper and lower eyelids.[8]

Disposal Plan
  • Waste Stream: Halogenated Organic Waste .

    • Reasoning: The presence of the Fluorine atom requires this classification to prevent formation of HF or toxic combustion byproducts in non-specialized incinerators.

  • Segregation: Do not mix with strong acids or oxidizers in the waste container.

  • Container: High-density polyethylene (HDPE) or glass waste containers are suitable.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 55296755, 6-Fluoro-4-methylnicotinaldehyde (Analogous Structure Safety Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.